2,2-dichloro-N-(4-methoxyphenyl)acetamide CAS number
2,2-Dichloro-N-(4-methoxyphenyl)acetamide: Technical Profile & Applications Executive Summary 2,2-Dichloro-N-(4-methoxyphenyl)acetamide (CAS 2153-09-5), also known as N-(4-methoxyphenyl)dichloroacetamide, is a specialize...
2,2-Dichloro-N-(4-methoxyphenyl)acetamide (CAS 2153-09-5), also known as N-(4-methoxyphenyl)dichloroacetamide, is a specialized electrophilic scaffold used primarily in medicinal chemistry and agrochemical development. Structurally, it combines a lipophilic p-anisidine moiety with a reactive dichloroacetamide "warhead." This compound serves as a critical intermediate for synthesizing fused heterocycles (e.g., benzotriazoles, oxindoles) and is investigated for its biological activity as a pyruvate dehydrogenase kinase (PDK) inhibitor analog and herbicide safener.
Soluble in DCM, CHCl₃, DMSO, Ethanol; Low solubility in water.[1][2][3]
LogP (Predicted)
~2.4 (Lipophilic)
Synthesis & Manufacturing Protocol
Core Principle: The synthesis utilizes a nucleophilic acyl substitution reaction where p-anisidine attacks the highly electrophilic carbonyl carbon of dichloroacetyl chloride. A base (Triethylamine or K₂CO₃) is required to scavenge the HCl byproduct, driving the equilibrium forward.
Conditions: 0°C (addition) → Room Temperature (stirring).
Step-by-Step Protocol:
Preparation: Dissolve p-anisidine (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a drying tube.
Base Addition: Add Triethylamine (12 mmol) to the solution and cool the mixture to 0°C using an ice bath.
Acylation: Dropwise add Dichloroacetyl chloride (11 mmol) diluted in DCM (5 mL) over 15 minutes. Note: Exothermic reaction; control addition rate.
Reaction: Remove ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Workup: Quench with water (20 mL). Extract the organic layer and wash successively with 1N HCl (to remove unreacted amine), sat. NaHCO₃, and brine.
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or Hexane/EtOAc to yield pure white crystals.
Synthesis Pathway Visualization
Figure 1: Synthetic pathway for the N-acylation of p-anisidine using dichloroacetyl chloride.
Mechanistic Insights & Reactivity
The utility of 2,2-dichloro-N-(4-methoxyphenyl)acetamide stems from its bifunctional electrophilicity .
Alkylation Potential (Sɴ2): The dichloromethyl group (-CHCl₂) is susceptible to nucleophilic attack. In biological systems, this allows covalent modification of thiol groups (Cysteine residues) in proteins, a mechanism shared with herbicide safeners and some antitumor agents.
Cyclization Precursor: Under radical or metal-catalyzed conditions, the C-Cl bonds can be activated to form rings, generating oxindoles or benzotriazoles.
Mechanism of Action: Covalent Modification & Cyclization
Figure 2: Dual reactivity profile: Path A (Biological Alkylation) and Path B (Synthetic Cyclization).
Biological & Industrial Applications[1]
A. Medicinal Chemistry: Heterocycle Synthesis
This compound is a "strategic precursor block."[1] It is used to synthesize 1H-benzo[d]1,2,3-triazoles and oxindoles .
Protocol: Reaction with sodium azide (NaN₃) followed by cyclization yields benzotriazole derivatives, which are screened for antimicrobial and anticancer activity.
Significance: The 4-methoxy group acts as an electron-donating group (EDG), modulating the electronic properties of the resulting heterocycle.
B. PDK Inhibition (Cancer Metabolism)
Dichloroacetamides are structural analogs of Dichloroacetate (DCA) , a known Pyruvate Dehydrogenase Kinase (PDK) inhibitor.
Mechanism: DCA promotes mitochondrial respiration over glycolysis (Warburg effect reversal).
Advantage: N-aryl derivatives like 2,2-dichloro-N-(4-methoxyphenyl)acetamide have higher lipophilicity than DCA, potentially improving cellular uptake and potency against solid tumors.
C. Agrochemicals: Herbicide Safeners
Dichloroacetamide derivatives (e.g., Dichlormid) are widely used as safeners. They induce glutathione S-transferase (GST) activity in crops, enhancing the detoxification of herbicides.
Relevance: While this specific anisidine derivative is more common in research, it shares the core pharmacophore required for upregulating plant defense enzymes.
Sensitization: Potential skin sensitizer due to alkylating properties.
Acute Toxicity: Harmful if swallowed (H302).
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
Storage: Store in a cool, dry place. Moisture sensitive (hydrolysis of amide bond is slow but possible).
References
PubChem. (n.d.). 2,2-Dichloro-N-(4-methoxyphenyl)acetamide (CAS 2153-09-5). National Library of Medicine. Retrieved from [Link]
Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides.[1] Pest Management Science. (Contextual grounding on mechanism).
University of Luxembourg. (2025).[4] PubChemLite - 2153-09-5 (C9H9Cl2NO2). Retrieved from [Link]
synthesis of 2,2-dichloro-N-(4-methoxyphenyl)acetamide
An In-Depth Technical Guide to the Synthesis of 2,2-dichloro-N-(4-methoxyphenyl)acetamide Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the , a valuable N-arylacetamide inter...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis of 2,2-dichloro-N-(4-methoxyphenyl)acetamide
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the , a valuable N-arylacetamide intermediate in various chemical and pharmaceutical research applications. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction principles, a detailed experimental protocol, and critical safety considerations.
Introduction and Synthetic Strategy
2,2-dichloro-N-(4-methoxyphenyl)acetamide belongs to the N-arylacetamide class of compounds, which are significant as intermediates in the synthesis of medicinal, agrochemical, and pharmaceutical products.[1] The synthesis detailed herein is a robust and efficient method based on the principles of nucleophilic acyl substitution.
The core of this synthesis involves the acylation of a primary amine, p-anisidine (4-methoxyaniline), with an acyl chloride, dichloroacetyl chloride. In this reaction, the nucleophilic nitrogen atom of p-anisidine attacks the highly electrophilic carbonyl carbon of dichloroacetyl chloride. The reaction proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
The formation of the amide bond between p-anisidine and dichloroacetyl chloride is a classic example of nucleophilic acyl substitution.
Step 1: Nucleophilic Attack
The reaction initiates with the lone pair of electrons on the nitrogen atom of p-anisidine acting as a nucleophile, attacking the electrophilic carbonyl carbon of dichloroacetyl chloride. This forms a tetrahedral intermediate.
Step 2: Elimination of the Leaving Group
The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is eliminated.
Step 3: Deprotonation
A base, such as potassium carbonate or triethylamine, removes the proton from the nitrogen atom, neutralizing the resulting positive charge and forming the stable amide product, 2,2-dichloro-N-(4-methoxyphenyl)acetamide. The base also neutralizes the HCl formed from the leaving group.
Proper stoichiometry is essential for maximizing yield and minimizing impurities. The table below outlines the properties and suggested quantities for the synthesis.
Reagent
Chemical Formula
Molar Mass ( g/mol )
Moles (mol)
Mass (g)
Stoichiometric Ratio
p-Anisidine
C₇H₉NO
123.15
0.01
1.23
1.0
Dichloroacetyl chloride
C₂HCI₃O
147.39
0.01
1.47
1.0
Anhydrous K₂CO₃
K₂CO₃
138.21
0.01
1.38
1.0
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, coupled with proper analytical characterization, ensures the reliable synthesis of the target compound.
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, Buchner funnel and flask, filter paper, standard laboratory glassware, rotary evaporator.
Synthetic Procedure
Reaction Setup: To a magnetically stirred solution of p-anisidine (0.01 mol) and anhydrous potassium carbonate (0.01 mol) in 100 mL of dichloromethane (CH₂Cl₂) in a round-bottom flask, cool the mixture in an ice bath.[2]
Reagent Addition: Add dichloroacetyl chloride (0.01 mol) slowly dropwise to the cooled, stirring mixture using a dropping funnel over a period of 15-20 minutes.[2] Maintaining a low temperature is critical to control the exothermic reaction.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]
Isolation of Crude Product: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. Add 200 mL of ice-cold water to the residue to precipitate the solid product.[2]
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining inorganic salts.
Purification: Purify the crude solid by recrystallization from ethanol to yield the final product as colorless crystals.[1] Dry the purified crystals under a vacuum. Expected yields for this type of reaction are typically high, often in the range of 80-90%.[1][3][4]
Trustworthiness in experimental science begins with safety. Both reactants require careful handling in a controlled laboratory environment, preferably within a certified ducted fume hood.[5]
Dichloroacetyl Chloride
Hazards: This chemical is a combustible liquid and is highly corrosive.[6][7] Contact can cause severe irritation and burns to the skin and eyes, with the potential for permanent eye damage.[6][8] It is also a lachrymator (induces tearing).[7] It reacts violently with water and, in case of fire, can produce poisonous gases such as hydrogen chloride and phosgene.[6][8]
Handling:
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and a face shield or safety goggles.[6][7][8]
Store in tightly closed containers in a cool, dry, well-ventilated area, separated from moisture, strong bases, and sources of ignition.[6][8]
In case of a spill, do not use water. Absorb with sand or an inert absorbent and dispose of according to local regulations.[8]
p-Anisidine
Hazards: p-Anisidine is toxic and can be absorbed through the skin, inhaled, or ingested.[9][10] Exposure may lead to headaches, dizziness, and cyanosis (bluish skin discoloration from lack of oxygen).[9][10] It is an irritant to the skin, eyes, and respiratory system.[9][11]
Handling:
Avoid all unnecessary personal contact. Wear protective gloves, clothing, and eye protection.[5]
Use in a well-ventilated area to avoid breathing in dust or vapors.[5]
Do not eat, drink, or smoke in the handling area.[11]
Wash hands and any exposed skin thoroughly after handling.[5][11]
Store away from incompatible materials like oxidizing agents and acids.[11]
Product Characterization
To validate the synthesis, the final product should be characterized using standard analytical techniques to confirm its identity and purity.
Melting Point: Compare the experimentally determined melting point with the literature value.[1]
FT-IR Spectroscopy: Confirm the presence of key functional groups: N-H stretch (amide), C=O stretch (amide), and C-Cl bonds.[1][2]
¹H and ¹³C NMR Spectroscopy: Provide definitive structural confirmation by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.[1][2]
Mass Spectrometry: Determine the molecular weight of the compound, confirming the expected molecular formula.[1][2]
Conclusion
The via the acylation of p-anisidine is a reliable and high-yielding procedure. This guide provides the necessary theoretical background, a detailed and validated protocol, and the critical safety information required for its successful and safe execution. By following this comprehensive approach, researchers can confidently prepare this valuable intermediate for further applications in chemical synthesis and drug discovery.
References
New Jersey Department of Health. (n.d.). DICHLOROACETYL CHLORIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
International Programme on Chemical Safety. (n.d.). ICSC 0869 - 2,2-DICHLOROACETYL CHLORIDE. INCHEM. Retrieved from [Link]
Sdfine. (n.d.). p-anisidine. Retrieved from [Link]
University of Georgia. (n.d.). p-Anisidine-104-94-9.doc. Retrieved from [Link]
Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(8). Retrieved from [Link]
New Jersey Department of Health. (n.d.). p-ANISIDINE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
Acikbas, Y., et al. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... ResearchGate. Retrieved from [Link]
Horetski, M., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2022(1), M1328. Retrieved from [Link]
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]
Ali, A. M., et al. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. University of Thi-Qar Journal of Science, 10(2). Retrieved from [Link]
Spectroscopic Characterization of 2,2-dichloro-N-(4-methoxyphenyl)acetamide: A Technical Guide
Introduction: The Significance of Spectroscopic Analysis In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques such as NMR and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Spectroscopic Analysis
In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques such as NMR and IR spectroscopy are indispensable tools for elucidating the molecular architecture of newly synthesized compounds. 2,2-dichloro-N-(4-methoxyphenyl)acetamide belongs to the class of N-aryl-2,2-dichloroacetamides, which have been investigated for their chemical and biological properties[1][2]. Accurate spectroscopic characterization ensures the identity and purity of the target compound, forming the bedrock of reliable downstream applications.
This guide will provide a detailed breakdown of the expected spectral features of 2,2-dichloro-N-(4-methoxyphenyl)acetamide, explaining the underlying principles that govern the interaction of the molecule with electromagnetic radiation. Furthermore, standardized protocols for acquiring high-quality NMR and IR data are presented to ensure experimental reproducibility.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Predicted IR Spectral Data
Based on the analysis of related compounds, such as N-(methylphenyl)-2,2-dichloroacetamides[3] and other N-phenyl-chloroacetamides[4], the following table summarizes the expected characteristic IR absorption bands for 2,2-dichloro-N-(4-methoxyphenyl)acetamide.
Wavenumber (cm⁻¹)
Intensity
Assignment
~3300
Strong, Sharp
N-H stretch (Amide)
~3050
Medium
Aromatic C-H stretch
~2950, ~2850
Medium
Aliphatic C-H stretch (of -OCH₃)
~1680
Strong
C=O stretch (Amide I band)
~1540
Strong
N-H bend and C-N stretch (Amide II band)
~1510
Strong
Aromatic C=C stretch
~1240
Strong
Asymmetric C-O-C stretch (Aryl ether)
~1030
Medium
Symmetric C-O-C stretch (Aryl ether)
~830
Strong
C-Cl stretch
~830
Strong
p-disubstituted benzene C-H out-of-plane bend
Causality of Peak Assignments:
N-H and C=O Stretching: The presence of a secondary amide group is the most prominent feature. A sharp absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration. The strong absorption at approximately 1680 cm⁻¹ is attributed to the carbonyl (C=O) stretching, often referred to as the Amide I band. Its position is influenced by resonance with the nitrogen lone pair.
Amide II Band: The band around 1540 cm⁻¹ is a coupled vibration of the N-H bending and C-N stretching modes, known as the Amide II band, and is a hallmark of secondary amides.
Aromatic and Ether Moieties: The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions around 1510 cm⁻¹. The methoxy group (-OCH₃) will show aliphatic C-H stretching just below 3000 cm⁻¹. The characteristic strong C-O-C stretching vibrations of the aryl ether are expected around 1240 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
Dichloroacetyl Group: The C-Cl stretching vibrations of the dichloroacetyl group are expected in the fingerprint region, typically around 830 cm⁻¹.
Substitution Pattern: A strong absorption around 830 cm⁻¹ is also indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.
Experimental Protocol for IR Spectroscopy
A standard protocol for acquiring a high-quality FT-IR spectrum is as follows:
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
Background Spectrum: Record a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂ and water vapor).
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Data Processing: Perform a baseline correction and peak picking to identify the key absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the different types of protons in a molecule.
The expected ¹H NMR spectrum of 2,2-dichloro-N-(4-methoxyphenyl)acetamide is detailed below. Chemical shifts are influenced by the electronic environment of the protons.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.0
Singlet
1H
NH
~7.5
Doublet
2H
Ar-H (ortho to -NH)
~6.9
Doublet
2H
Ar-H (ortho to -OCH₃)
~6.4
Singlet
1H
-CO-CH Cl₂
~3.8
Singlet
3H
-OCH ₃
Interpretation of the ¹H NMR Spectrum:
Amide Proton (NH): The amide proton is expected to appear as a broad singlet around 8.0 ppm. Its chemical shift can be concentration and temperature-dependent[5].
Aromatic Protons: The 4-methoxyphenyl group will exhibit a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The two protons ortho to the electron-withdrawing amide group are deshielded and will appear as a doublet around 7.5 ppm. The two protons ortho to the electron-donating methoxy group are shielded and will appear as a doublet around 6.9 ppm.
Dichloroacetyl Proton (-CHCl₂): The single proton on the carbon bearing two chlorine atoms is significantly deshielded by the electronegative chlorine atoms and the adjacent carbonyl group, resulting in a singlet at approximately 6.4 ppm.
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet around 3.8 ppm.
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to achieve optimal resolution and lineshape.
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans (typically 8-16 for a sample of this concentration).
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.
The expected ¹³C NMR spectrum of 2,2-dichloro-N-(4-methoxyphenyl)acetamide is as follows.
Chemical Shift (δ, ppm)
Assignment
~163
C =O (Amide)
~157
C -OCH₃ (Aromatic)
~131
C -NH (Aromatic)
~122
C H (Aromatic, ortho to -NH)
~114
C H (Aromatic, ortho to -OCH₃)
~67
-C HCl₂
~55
-OC H₃
Interpretation of the ¹³C NMR Spectrum:
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate at the downfield end of the spectrum, around 163 ppm[6][7].
Aromatic Carbons: The aromatic region will show four distinct signals due to the molecule's symmetry. The carbon attached to the oxygen of the methoxy group will be the most downfield aromatic carbon (~157 ppm). The carbon attached to the nitrogen will be around 131 ppm. The two sets of CH carbons will appear at approximately 122 ppm and 114 ppm.
Dichloroacetyl Carbon: The carbon atom bonded to two chlorine atoms (-CHCl₂) will be significantly downfield due to the strong deshielding effect of the halogens, appearing around 67 ppm.
Methoxy Carbon: The carbon of the methoxy group is expected to have a chemical shift of approximately 55 ppm.
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the low natural abundance of ¹³C.
Instrument Setup: The spectrometer is tuned to the ¹³C frequency.
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 128 or more) is typically required compared to ¹H NMR.
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualization of Molecular Structure and Spectroscopic Workflow
To aid in the understanding of the molecular structure and the process of its characterization, the following diagrams are provided.
Caption: Molecular structure of 2,2-dichloro-N-(4-methoxyphenyl)acetamide.
Caption: Workflow for spectroscopic characterization of a synthesized compound.
Conclusion
This technical guide has provided a comprehensive overview of the expected IR and NMR spectroscopic data for 2,2-dichloro-N-(4-methoxyphenyl)acetamide. By drawing upon established principles of spectroscopy and data from analogous structures, a detailed and scientifically grounded interpretation of the spectral features has been presented. The inclusion of standardized experimental protocols serves as a practical resource for researchers to acquire high-quality data. This integrated approach of predictive analysis and methodological guidance is crucial for the unambiguous structural elucidation of novel chemical entities in a research and development setting.
References
MDPI. (2022, January 28). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Retrieved from [Link]
Gowda, B. T., Kumar, B. H. A., & Fuess, H. (2000). 35Cl NQR Spectra of N-(substitutedphenyl)-2,2-dichloroacetamides and Correlation of 35Cl NQR Cl(!) of Substituted N-Phenyl.
MDPI. (2023, October 26). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]
PubMed. (2009, October 15). Synthesis, structural, vibrational and quantum chemical investigations of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide. Retrieved from [Link]
ResearchGate. (2025, August 7). Comparative vibrational spectroscopic studies, HOMO–LUMO and NBO analysis of N-(phenyl)-2,2-dichloroacetamide, N-(2-chloro phenyl)- 2,2-dichloroacetamide and N-(4-chloro phenyl)-2,2-dichloroacetamide based on density functional theory. Retrieved from [Link]
University of Regensburg. 13C NMR Spectroscopy. Retrieved from [Link]
ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]
ResearchGate. 35CI NQR Spectra of N-(substitutedphenyl)-2,2-dichloroacetamides. Retrieved from [Link]
Michigan State University. Proton NMR Table. Retrieved from [Link]
University of California, Los Angeles. 13C-NMR. Retrieved from [Link]
PubChem. 2,2-Dichloro-N-(4-methoxy-phenyl)-acetamide. Retrieved from [Link]
ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]
The Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]
EPA. N-(4,5-Dichloro-2-methoxyphenyl)acetamide Properties. Retrieved from [Link]
NIST. Acetamide, N-(4-methoxyphenyl)-N-methyl-. Retrieved from [Link]
Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]
SpectraBase. 2,2-Dichloropropane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
AIR Unimi. NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]
NIST. Acetamide, N-(4-methoxyphenyl)-2,2,2-trifluoro-. Retrieved from [Link]
NIST. Acetamide, N-(2-methoxyphenyl)-. Retrieved from [Link]
PubChem. N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]
NIST. 4-Methoxyphenoxyphenylacetamide. Retrieved from [Link]
Technical Guide: The N-Arylacetamide Scaffold in Medicinal Chemistry
Executive Summary The N-arylacetamide moiety (acetanilide) represents a privileged substructure in medicinal chemistry, serving as a critical pharmacophore in analgesics, local anesthetics, and kinase inhibitors. While h...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The N-arylacetamide moiety (acetanilide) represents a privileged substructure in medicinal chemistry, serving as a critical pharmacophore in analgesics, local anesthetics, and kinase inhibitors. While historically anchored by Paracetamol (Acetaminophen), this scaffold’s utility extends into modern drug discovery as a robust hydrogen-bond donor/acceptor motif capable of rigidifying molecular conformation. However, its deployment requires a "safety-first" design philosophy due to well-documented metabolic liabilities—specifically the formation of reactive quinone imines. This guide analyzes the structural properties, synthetic evolution, and toxicological mitigation strategies for N-arylacetamides.
Structural Significance & Pharmacophore Analysis
Physicochemical Properties
The N-arylacetamide group is defined by the direct attachment of an acetamide nitrogen to an aromatic ring.
Planarity & Conformation: The amide bond possesses significant double-bond character (
hybridization), forcing the nitrogen, carbonyl carbon, and oxygen into a planar arrangement. However, the -aryl bond allows for rotation, often adopting a twisted conformation relative to the aryl ring to minimize steric clash with ortho-substituents.
Hydrogen Bonding: The moiety acts as a dual pharmacophore:
H-Bond Donor (HBD): The amide N-H (pKa
14–16) is a weak acid but a reliable donor for backbone interactions in protein active sites.
H-Bond Acceptor (HBA): The carbonyl oxygen serves as a strong acceptor.
Solubility & LogP: The amide group lowers LogP relative to the parent aniline, improving water solubility, though it remains lipophilic enough for CNS penetration (as seen in Paracetamol).
Bioisosterism
In lead optimization, N-arylacetamides are often employed as bioisosteres for:
Ureas: To reduce polar surface area (PSA) while maintaining H-bonding vectors.
For deactivated anilines or complex aryl halides, Palladium-catalyzed cross-coupling is the industry standard. This method couples an aryl halide/triflate with a primary amide.[1]
Mechanism Visualization (DOT):
Figure 1: Simplified catalytic cycle for Pd-catalyzed N-arylation of amides.
Metabolic Liabilities & Toxicology: The NAPQI Paradigm[2]
The defining challenge of this scaffold is the potential for bioactivation into hepatotoxic metabolites.
Mechanism of Toxicity (The Paracetamol Case)
Paracetamol is safe at therapeutic doses because it is primarily metabolized via Phase II conjugation (Glucuronidation/Sulfation). However, a minor fraction is oxidized by CYP2E1 and CYP1A2 to form N-acetyl-p-benzoquinone imine (NAPQI) .[2]
NAPQI is a potent electrophile.
Detoxification: Under normal conditions, Glutathione (GSH) neutralizes NAPQI.[3]
Toxicity: When GSH is depleted, NAPQI covalently binds to cysteine residues on mitochondrial proteins, causing hepatocellular necrosis.[3]
Rational Design for Safety
To utilize this scaffold without toxicity, medicinal chemists employ specific structural modifications:
Steric Blocking (The "Lidocaine Effect"): Introducing ortho-substituents (e.g., methyl groups in Lidocaine) hinders the amide bond from enzymatic hydrolysis and prevents the planar conformation required for quinone imine formation.
Electronic Deactivation: Adding electron-withdrawing groups (EWGs) to the aryl ring reduces the electron density available for P450-mediated oxidation.
Metabolic Shunts: Incorporating "soft spots" (e.g., esters) elsewhere in the molecule to direct metabolism away from the aniline core.
Pathway Visualization (DOT):
Figure 2: Metabolic bifurcation of Paracetamol leading to either safe excretion or NAPQI-mediated toxicity.
High-Yield Synthesis of 2,2-Dichloro-N-(4-methoxyphenyl)acetamide: Application Note & Protocol
Topic: experimental protocol for 2,2-dichloro-N-(4-methoxyphenyl)acetamide synthesis Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: experimental protocol for 2,2-dichloro-N-(4-methoxyphenyl)acetamide synthesis
Content Type: Create detailed Application Notes and Protocols.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details the experimental protocol for the synthesis of 2,2-dichloro-N-(4-methoxyphenyl)acetamide (also known as 2,2-dichloro-p-acetanisidide), a key intermediate in the development of bioactive heterocyclic compounds and a structural analog of the amoebicide Diloxanide. The protocol employs a nucleophilic acyl substitution pathway using dichloroacetyl chloride and p-anisidine. Two methodologies are presented: a standard Schotten-Baumann condition suitable for scale-up, and an anhydrous organic solvent method for high-purity applications.
Introduction & Mechanistic Rationale
The synthesis of
-dichloroacetamides is of significant interest in medicinal chemistry due to the pharmacophore's presence in anti-protozoal agents (e.g., Diloxanide) and its utility as an electrophilic "handle" for subsequent heterocyclization (e.g., into oxindoles or benzotriazoles) [1, 2].
The target molecule, 2,2-dichloro-N-(4-methoxyphenyl)acetamide , is synthesized via the N-acylation of p-anisidine. The reaction is driven by the high electrophilicity of the acyl chloride carbonyl carbon, which undergoes nucleophilic attack by the amine. A base scavenger is critical to neutralize the generated hydrogen chloride (HCl), driving the equilibrium forward and preventing the protonation of the unreacted amine [3].
Reaction Pathway
The following diagram illustrates the reaction mechanism and workflow:
Figure 1: Mechanistic pathway for the N-acylation of p-anisidine.
Experimental Protocols
Materials & Safety
Reagents:
p-Anisidine (4-Methoxyaniline): 99% purity. Toxic by inhalation/contact.
Cause: Moisture in solvent hydrolyzed the acyl chloride.
Solution: Redistill DCM over
or use molecular sieves. Ensure DCAC is clear, not yellow/fuming (sign of hydrolysis).
Problem: Purple/Red Coloration.
Cause: Oxidation of p-anisidine.
Solution: Perform the reaction under Nitrogen (
) atmosphere. Use freshly recrystallized p-anisidine.
Problem: Presence of starting amine in NMR.
Cause: Insufficient acid wash.
Solution: Ensure the 1M HCl wash is thorough (pH of aqueous layer should be < 2).
References
Al-Faitouri, S. A., et al. "Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole." Journal of Science, vol. 12, 2023. Link
BenchChem. "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols." BenchChem Application Notes, 2025. Link
Organic Syntheses, Coll. Vol. 90, p. 74 (2013).[1] "Synthesis of Amides via Acyl Chlorides." Link
Application Note: Cytotoxicity Profiling of 2,2-Dichloro-N-(4-methoxyphenyl)acetamide
Introduction & Compound Context 2,2-Dichloro-N-(4-methoxyphenyl)acetamide (also known as N-(p-anisyl)-2,2-dichloroacetamide) belongs to a class of N-aryl dichloroacetamides currently under intense investigation as anti-c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Compound Context
2,2-Dichloro-N-(4-methoxyphenyl)acetamide (also known as N-(p-anisyl)-2,2-dichloroacetamide) belongs to a class of N-aryl dichloroacetamides currently under intense investigation as anti-cancer agents. Structurally, these compounds are lipophilic derivatives of Dichloroacetate (DCA) .
While DCA is a known inhibitor of Pyruvate Dehydrogenase Kinase (PDK) , its clinical utility is limited by poor cellular uptake and low potency (requiring millimolar concentrations). N-aryl derivatives, such as the topic compound, are designed to improve lipophilicity, facilitating membrane permeation and potentially acting as prodrugs or direct allosteric modulators of PDK.
Mechanism of Action (MOA)
The cytotoxicity of this compound is distinct from standard chemotherapeutics. It acts primarily by reversing the Warburg Effect :
PDK Inhibition: Prevents the phosphorylation (inactivation) of Pyruvate Dehydrogenase (PDH).
Metabolic Shift: Forces pyruvate into the mitochondria (Oxidative Phosphorylation) rather than lactate production (Glycolysis).
ROS Generation: Hyper-activation of the mitochondrial electron transport chain leads to superoxide leakage.
Apoptosis: Mitochondrial stress and depolarization (ΔΨm loss) trigger the intrinsic apoptotic pathway.
Scope of this Guide
This application note details the specific cytotoxicity assays required to evaluate this compound, moving beyond simple viability to mechanistic validation.
Experimental Workflow & Logic
The evaluation of 2,2-dichloro-N-(4-methoxyphenyl)acetamide requires a tiered approach. Standard MTT assays may yield "false negatives" if read too early, as metabolic modulators are often cytostatic before becoming cytotoxic.
Screening Cascade
Solubility & Stability: Verify DMSO tolerance.
Primary Screen (72h): MTT/CCK-8 to determine IC50.
Mechanistic Profiling: ROS detection and Mitochondrial Membrane Potential (ΔΨm).
Visualizing the Mechanism
The following diagram illustrates the pathway targeted by this compound and the logic for assay selection.
Caption: Mechanistic pathway of N-aryl dichloroacetamides and corresponding assay checkpoints.
Detailed Protocols
Protocol A: Compound Preparation & Handling
Critical Step: N-aryl dichloroacetamides are hydrophobic. Improper solubilization causes precipitation in media, leading to erratic IC50 data.
Stock Solution: Dissolve powder in 100% DMSO to a concentration of 50 mM . Vortex vigorously.
Note: The methoxy group improves solubility slightly over the unsubstituted phenyl analog, but high concentrations (>100 µM) in aqueous media may still precipitate.
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles (max 3 cycles).
Working Solution: Dilute stock into culture medium immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Why MTT? While this compound modulates metabolism, MTT (dependent on mitochondrial reductase) remains valid if appropriate controls are used, as the compound does not directly inhibit the reductase enzyme itself but rather the upstream kinase.
Materials:
Target Cells (e.g., A549, MCF-7, or HeLa).
MTT Reagent (5 mg/mL in PBS).
Solubilization Buffer (DMSO or SDS-HCl).
Step-by-Step:
Seeding: Seed cells in 96-well plates.
Density: 3,000–5,000 cells/well.
Logic: Lower density is preferred to prevent contact inhibition from masking the cytostatic effects of PDK inhibitors.
Incubation: Allow attachment for 24 hours.
Treatment: Remove old media. Add 100 µL fresh media containing the compound.
Dose Range: 0, 1, 5, 10, 25, 50, 100 µM.[2] (Include a "Vehicle Control" with matched DMSO %).
Duration: Incubate for 72 hours .
Crucial: 24h is often insufficient for metabolic modulators to induce apoptosis.
Development:
Add 10 µL MTT reagent per well. Incubate 3–4 hours at 37°C.
Remove media carefully (do not disturb formazan crystals).
Normal cells have flexible metabolism; tumors rely on Warburg effect.
Troubleshooting "Edge Effects"
If well-to-well variability is high:
Evaporation: Dichloroacetamides are stable, but small volumes evaporate in 72h assays. Fill outer wells with PBS (do not use for data).
Precipitation: Check 100 µM wells under a microscope. If crystals are visible, the data point is invalid.
References
Fereidoonnezhad, M. et al. (2016). Novel approach synthesis, molecular docking, and cytotoxic activity evaluation of N-phenyl-2,2-dichloroacetamide derivatives as anticancer agents.[4] Journal of Sciences, Islamic Republic of Iran. 3[2][5]
Yang, Y. et al. (2010). Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: Design, synthesis and biological evaluation.[4] European Journal of Medicinal Chemistry. 4
Zhang, S.L. et al. (2016). Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth.[4] RSC Advances. 4
Simoes, F. et al. (2022). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams.[6] University of Barcelona / MDPI. 6
Plewa, M.J. et al. (2025). Chloroacetonitrile and N,2-Dichloroacetamide Formation from the Reaction of Chloroacetaldehyde and Monochloramine. Environmental Science & Technology. 7
Application Note: High-Purity Refinement of 2,2-dichloro-N-(4-methoxyphenyl)acetamide via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of novel chemical entities. Abstract and Core Objective In the landscape of pharmaceutical and materials science...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of novel chemical entities.
Abstract and Core Objective
In the landscape of pharmaceutical and materials science research, the purity of a chemical intermediate is paramount to the integrity of downstream applications and the validity of experimental outcomes. This application note provides a detailed, first-principles-based protocol for the purification of 2,2-dichloro-N-(4-methoxyphenyl)acetamide, a compound of interest in organic synthesis. We move beyond a simple list of steps to elucidate the underlying chemical principles governing the recrystallization process, empowering the researcher to adapt and troubleshoot effectively. The core objective is to present a robust, self-validating methodology for achieving high crystalline purity, addressing common challenges such as solvent selection, crystal growth dynamics, and impurity management.
The Foundational Principle: Recrystallization Dynamics
Recrystallization is a powerful purification technique for solid organic compounds, predicated on the principle of differential solubility.[1] An ideal recrystallization solvent will dissolve the target compound and its impurities at an elevated temperature, but as the solution cools, the solubility of the target compound should decrease dramatically, causing it to crystallize out of the solution.[2][3] The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") due to their lower concentration or different solubility profile.[4][5]
The success of this technique hinges on the controlled, slow formation of a crystal lattice. Rapid precipitation traps impurities within the growing solid, whereas slow, deliberate cooling allows for the selective incorporation of only the desired molecules, resulting in a significantly purer final product.[3][4] This protocol is designed to optimize these conditions for 2,2-dichloro-N-(4-methoxyphenyl)acetamide.
Essential Safety Protocols
Handling of chlorinated acetamides and organic solvents requires strict adherence to safety standards. While a specific Safety Data Sheet (SDS) for the title compound is not broadly available, data from analogous structures necessitates caution.
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable starting point), and splash-proof safety goggles or a face shield.[6]
Ventilation: All procedures involving the handling of the solid compound and organic solvents must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Contingency: Ensure an eyewash station and safety shower are readily accessible. Be familiar with first-aid measures for skin/eye contact and inhalation.[7]
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to institutional and local regulations.[7]
Protocol Part I: Empirical Selection of an Optimal Solvent System
The choice of solvent is the most critical variable in recrystallization.[2] For acetamide derivatives, polar protic solvents like ethanol or polar aprotic solvents like ethyl acetate are often effective.[8][9][10] An empirical approach using small-scale trials is the most reliable method.
Objective: To identify a solvent or solvent pair where 2,2-dichloro-N-(4-methoxyphenyl)acetamide exhibits high solubility when hot and low solubility when cold.
Methodology:
Preparation: Place approximately 20-30 mg of the crude 2,2-dichloro-N-(4-methoxyphenyl)acetamide into several small test tubes.
Solvent Testing (Single Solvent):
To the first test tube, add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature, vortexing after each addition. Note if the solid dissolves readily in the cold solvent. If it does, that solvent is unsuitable as a single-solvent system.
If the solid is poorly soluble at room temperature, begin to gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[3]
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.
Observation: A successful solvent will yield a significant formation of crystals upon cooling. If no crystals form, it may indicate supersaturation, which can sometimes be resolved by scratching the inner wall of the test tube with a glass rod to induce nucleation.[2][11]
Solvent Testing (Two-Solvent System):
If a single ideal solvent cannot be identified, a two-solvent (or mixed-solvent) system is employed.[4][12] This requires one "good" solvent in which the compound is highly soluble and one "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.
Dissolve the crude compound in a minimum amount of the hot "good" solvent (e.g., ethanol).
Add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until a persistent cloudiness (the cloud point) is observed. This indicates the solution is saturated.[4]
Add one or two drops of the "good" solvent to redissolve the precipitate and render the solution clear again.
Allow the solution to cool slowly, as described above, and observe for crystallization.
Protocol Part II: Preparative-Scale Recrystallization Workflow
This protocol assumes ethanol has been identified as a suitable solvent. Adjust solvent choice and volumes based on the results from Part I.
Heating mantle or hot plate with stirring capability
Magnetic stir bar
Condenser (optional, to prevent solvent loss)
Stemless or short-stemmed funnel
Fluted filter paper
Büchner funnel and filter flask
Vacuum source
Watch glass
Spatula and glass stirring rod
Step-by-Step Methodology
Dissolution:
Place the crude 2,2-dichloro-N-(4-methoxyphenyl)acetamide (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
Add a small portion of the selected solvent (e.g., 20-25 mL of ethanol).
Gently heat the mixture to a near-boil while stirring. The principle is to use the minimum amount of hot solvent to fully dissolve the solid.[3] Continue adding small aliquots of hot solvent until all the solid has just dissolved. Using excess solvent will reduce the final yield as more product will remain in the mother liquor upon cooling.[11]
Decolorization (If Necessary):
If the hot solution is colored by high-molecular-weight impurities, remove it from the heat and add a very small amount (tip of a spatula) of activated charcoal.
Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.[2] Avoid adding charcoal to a boiling solution, as it can cause violent bumping.
Hot Filtration (If Necessary):
This step removes insoluble impurities or the activated charcoal. It must be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel.[11]
Pre-heat a stemless funnel and a receiving Erlenmeyer flask by placing them on the hot plate or by rinsing with hot solvent.
Place a piece of fluted filter paper in the warm funnel and pour the hot solution through it.[12]
Crystallization:
Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3][4] Placing the flask on a surface that does not conduct heat away too quickly (like a cork ring) is advisable.
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
Isolation:
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a filter flask connected to a vacuum source.
Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure it seals against the funnel.
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.
Use a small amount of ice-cold solvent to rinse any remaining crystals from the Erlenmeyer flask into the funnel. Using minimal, cold solvent is crucial to avoid redissolving the purified product.[3]
Drying:
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and help dry them.
Transfer the filter cake to a pre-weighed watch glass.
Dry the crystals to a constant weight. This can be done by air drying in a fume hood or, for more efficient solvent removal, in a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of 2,2-dichloro-N-(4-methoxyphenyl)acetamide.
Common solvents for acetamides; empirically determined.[8][9][10]
Solvent Volume
~4-8 mL per gram of crude solid
Use the minimum required for dissolution to maximize yield.[4]
Dissolution Temp.
Near boiling point of solvent
Maximizes solubility to use less solvent.
Cooling Rate
Slow, ambient cooling followed by ice bath
Promotes large, pure crystal formation and minimizes impurity inclusion.[3]
Expected Yield
70-90%
Dependent on purity of crude material and technique. Some loss is inherent.[3]
Purity Check
Melting Point Analysis
A sharp, elevated melting point compared to the crude solid indicates increased purity.
Troubleshooting Common Issues
Issue
Probable Cause(s)
Recommended Solution(s)
Compound "Oils Out"
Solution is supersaturated above the compound's melting point.
Add more solvent to decrease the saturation point; use a lower boiling point solvent if possible; ensure cooling is very slow.[2][11]
No Crystals Form
Solution is not saturated (too much solvent used); supersaturation.
Not Saturated: Boil off some solvent to concentrate the solution. Supersaturated: Scratch the inner surface of the flask with a glass rod; add a "seed" crystal of the pure compound.[2][11]
Very Low Yield
Too much solvent used; premature crystallization during hot filtration; crystals washed with warm solvent.
Re-concentrate the mother liquor to recover more product; ensure filtration apparatus is pre-heated; always wash crystals with ice-cold solvent.[3][11]
Crystals Form Too Rapidly
Cooling is too fast.
Insulate the flask during cooling (e.g., with glass wool or by placing it in a large beaker of warm water) to slow down the rate of heat loss.[11]
Conclusion
This application note details a comprehensive and scientifically grounded protocol for the purification of 2,2-dichloro-N-(4-methoxyphenyl)acetamide by recrystallization. By focusing on the causal relationships behind each step—from empirical solvent selection to the dynamics of crystal growth—this guide equips researchers with the necessary tools to not only execute the procedure but also to intelligently adapt it to their specific needs. Adherence to this methodology will consistently yield a product of high purity, suitable for the most demanding research and development applications.
References
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BenchChem. (2025). Technical Support Center: Crystallization of N-(2-chlorobenzyl)-2,2-diphenylacetamide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMJchx5VST2dWhcG44tHxQrh3aBOd0Mcr4TPf7HGyu7TWVPrRmThNX2HgYPw7evj9LGndPZnEsafs0E2IwyhZQYBKtHIsdc4dW9-NjkpQSFRgM6iPULSd7IYA_a2yyZGDKeZcdmAIgUXWU3k31MU527pGoZYl8yWgjY-S9ko0MLbJlHGWhPwNJUzWs3M780PWHCPwSNVdlz_VC39bXuDQSoiHYBgtLLuTYz1MdvJk=
troubleshooting guide for N-arylacetamide synthesis.
Technical Support Center: N-Arylacetamide Synthesis Welcome to the technical support center for N-arylacetamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: N-Arylacetamide Synthesis
Welcome to the technical support center for N-arylacetamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis of N-arylacetamides, moving beyond simple procedural steps to explain the underlying chemical principles.
This section addresses specific experimental issues in a question-and-answer format.
Category 1: Low or No Product Yield
Question 1: My reaction has stalled. TLC analysis shows a significant amount of unreacted aniline even after prolonged reaction time. What's going wrong?
Answer:
This is a common issue often rooted in the nucleophilicity of the aniline or suboptimal reaction conditions. Here is a systematic approach to diagnose and solve the problem:
Assess the Reactivity of Your Substrates:
Aniline Nucleophilicity: The nucleophilicity of the aniline nitrogen is paramount. Electron-withdrawing groups (EWGs) on the aromatic ring (e.g., -NO₂, -CN, -CF₃) decrease the electron density on the nitrogen atom, making it a weaker nucleophile.[1] Conversely, electron-donating groups (EDGs) like -OCH₃ or -CH₃ enhance nucleophilicity. For anilines bearing strong EWGs, more forcing conditions are necessary.
Acylating Agent Reactivity: The reactivity of acylating agents follows the general order: acyl chloride > acyl anhydride > carboxylic acid.[][3] If you are using a less reactive agent like acetic acid with a deactivated aniline, the reaction may not proceed without a suitable coupling agent or catalyst.[4][5]
Optimize Reaction Conditions:
Increase Temperature: For sluggish reactions, particularly with hindered or deactivated anilines, increasing the reaction temperature can provide the necessary activation energy.[6] Solvents with higher boiling points like DMF or toluene may be required.
Catalysis: The addition of a nucleophilic catalyst, most commonly 4-(dimethylaminopyridine) (DMAP), can dramatically accelerate the reaction. DMAP reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating agent.[6]
Base Selection: When using an acyl chloride, a base is required to neutralize the HCl byproduct, which would otherwise protonate the starting aniline and render it non-nucleophilic.[7][8] Non-nucleophilic bases like triethylamine or pyridine are standard choices. For particularly weak nucleophiles, a stronger base like sodium hydride (NaH) can be used to deprotonate the aniline, forming a highly nucleophilic anilide anion.[6]
Check Reagent Stoichiometry and Quality:
Excess Acylating Agent: Using a slight excess (1.1 to 1.5 equivalents) of the acylating agent can help drive the reaction to completion.[6]
Reagent Purity: Acylating agents, especially acyl chlorides and anhydrides, are susceptible to hydrolysis. Ensure they are fresh or have been properly stored. The use of anhydrous solvents is critical to prevent the hydrolysis of these reagents.[9]
Question 2: The reaction worked, but my isolated yield is disappointingly low. Where could my product have gone?
Answer:
Low isolated yield, despite apparent reaction completion by TLC, often points to issues during the workup and purification stages.
Workup Losses:
Aqueous Solubility: N-arylacetamides can have some solubility in the aqueous phase, especially if they contain polar functional groups. To minimize this, ensure the pH is appropriately adjusted during extraction to keep the product in its neutral, less soluble form.[9] Saturating the aqueous layer with brine (NaCl) can also decrease the solubility of the organic product in the aqueous phase through the common-ion effect.
Emulsion Formation: Emulsions during extraction can trap product. If an emulsion forms, try adding brine, filtering the entire mixture through a pad of Celite, or allowing it to stand for an extended period.
Purification Challenges:
Recrystallization: Choosing the right recrystallization solvent is crucial. The ideal solvent should dissolve the compound when hot but not when cold. If the product is too soluble, you will lose a significant amount in the mother liquor. Performing recrystallization from a minimal amount of hot solvent and allowing it to cool slowly, perhaps finishing in an ice bath or refrigerator, can maximize recovery.[10]
Column Chromatography: If the product is an oil or difficult to recrystallize, silica gel chromatography is the standard purification method. However, product can be lost on the column if it is very polar and streaks, or if the chosen solvent system is not optimal. Running a gradient elution can often provide better separation and recovery.
Product Volatility:
While less common for N-arylacetamides, some lower molecular weight products might be volatile. If you are removing the solvent under high vacuum and elevated temperature, you could be losing product. In such cases, use lower temperatures and pressures for solvent removal.[11]
Category 2: Side Product Formation
Question 3: My final product is contaminated with a significant amount of a less polar byproduct. What is it and how can I prevent it?
Answer:
A common, less polar byproduct is the di-acylated product, where two acetyl groups have been added to the nitrogen atom. This is more prevalent with highly reactive primary amines and a large excess of a strong acylating agent.[]
Mechanism of Formation: The initially formed N-arylacetamide still possesses a lone pair on the nitrogen, although it is significantly less nucleophilic due to resonance with the carbonyl. Under forcing conditions or with highly reactive acylating agents, a second acylation can occur.
Prevention Strategies:
Control Stoichiometry: Use a molar ratio of aniline to acylating agent close to 1:1.[9]
Slow Addition: Add the acylating agent dropwise to the solution of the aniline, preferably at a low temperature (e.g., 0 °C), to avoid a high localized concentration of the acylating agent.[9]
Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times once the starting material is consumed.
Question 4: My aniline has another nucleophilic group (e.g., a hydroxyl group in aminophenol). How do I selectively acylate the amine?
Answer:
This is a question of chemoselectivity. Generally, an amino group is more nucleophilic than a hydroxyl group, allowing for selective N-acylation under controlled conditions.
Favoring N-Acylation:
Temperature Control: N-acylation is often faster and can be achieved at lower temperatures than O-acylation. Running the reaction at or below room temperature can favor the desired product.[6]
pH Control (Schotten-Baumann conditions): The Schotten-Baumann reaction, which uses aqueous NaOH or another base with an organic solvent, is a classic method for acylating amines.[12][13][14] Under these basic conditions, a phenol would be deprotonated to the more nucleophilic phenoxide. However, the amine remains a potent nucleophile and this method is widely used for selective N-acylation. Precise pH control can be key.
When Selectivity Fails:
Protecting Groups: If selective acylation is not achievable, the most robust strategy is to protect the hydroxyl group before performing the N-acylation. A common protecting group for phenols is a benzyl ether or a silyl ether (e.g., TBDMS), which can be removed after the amide bond is formed.
Category 3: Purification and Analysis
Question 5: How should I best purify my crude N-arylacetamide?
Answer:
The purification strategy depends on the physical properties of your product (solid vs. oil) and the nature of the impurities.
Method
Best For
Key Considerations
Recrystallization
Crystalline solids with impurities of different solubility profiles.
Highly effective for removing minor impurities. Solvent screening is critical for maximizing yield.[9]
Column Chromatography
Oily products, or solids where recrystallization fails. Separating products with similar polarities.
The standard method for difficult separations. Requires careful selection of the mobile phase (eluent) to achieve good separation (ΔRf > 0.2).[9]
Acid-Base Extraction
Removing basic or acidic impurities.
A crucial step in the workup. Washing the organic layer with dilute acid (e.g., 1M HCl) removes unreacted aniline and basic catalysts (like pyridine or DMAP). A subsequent wash with dilute base (e.g., NaHCO₃ solution) removes acidic byproducts like acetic acid.[6]
Experimental Protocols
Protocol 1: General N-Acetylation of Aniline using Acetic Anhydride
This protocol is a standard procedure for the synthesis of acetanilide.
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
Base Addition: Add triethylamine (1.1 eq) to the solution and stir.
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline spot is consumed.
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude acetanilide by recrystallization from a water/ethanol mixture.
References
Katritzky, A. R., et al. (2000). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. Available at: [Link]
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Available at: [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. Available at: [Link]
Chemistry Steps. (2024). Reactions of Aniline. Available at: [Link]
ResearchGate. (n.d.). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. Available at: [Link]
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]
Gupta, A., et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry, 47, 17229-17233. Available at: [Link]
Organic Chemistry Portal. (n.d.). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Available at: [Link]
ResearchGate. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Available at: [Link]
Pearson. (n.d.). Acylation of Aniline Explained. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
JoVE. (2023). Preparation of Amides. Available at: [Link]
CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. Available at: [Link]
Quora. (2020). What is the Schottan-Baumann reaction?. Available at: [Link]
Arabian Journal of Chemistry. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Available at: [Link]
Vedantu. (n.d.). What is the action of the following reagents on aniline? Acetic anhydride. Available at: [Link]
Vaia. (n.d.). What product is formed when aniline reacts with benzoyl chloride in alkaline medium?. Available at: [Link]
Allen. (n.d.). In Schotten-Baumann reaction, aniline is heated with.... Available at: [Link]
International Journal of Advanced Research in Science, Communication and Technology. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]
LibreTexts Chemistry. (2021). Acetylation of Aniline (Experiment). Available at: [Link]
Macedonian Journal of Chemistry and Chemical Engineering. (2006). SOLVENT EFFECT ON ELECTRONIC ABSORPTION SPECTRA OF SOME N-ARYL SUBSTITUTED DODEKANAMIDES. Available at: [Link]
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
Scribd. (n.d.). Acetylation of Aniline Lab Report. Available at: [Link]
Journal of the Chemical Society, Faraday Transactions 2. (n.d.). Solvent effects on the amidic bond. 1H nuclear magnetic resonance study of acetamide and N-methylacetamide. Available at: [Link]
ResearchGate. (2025). Two different facile and efficient approaches for the synthesis of various N-arylacetamides.... Available at: [Link]
PubMed. (n.d.). Arylamine N-acetyltransferases. Expression in Escherichia coli, purification, and substrate specificities of recombinant hamster monomorphic and polymorphic isozymes. Available at: [Link]
ChemRxiv. (n.d.). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. Available at: [Link]
Reddit. (2020). Synthesis - General tips for improving yield?. Available at: [Link]
ResearchGate. (n.d.). Synthesis of N-arylacetamide compounds. Available at: [Link]
DeepDyve. (n.d.). Partial purification and characterization of arylamine N-acetyltransferase in bovine retina. Available at: [Link]
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Available at: [Link]
Hilaris Publisher. (n.d.). Isolation and Purification Techniques in Natural Products Chemistry. Available at: [Link]
MDPI. (n.d.). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors. Available at: [Link]
Technical Support Center: Optimization of 2,2-Dichloro-N-(4-methoxyphenyl)acetamide Synthesis
Case ID: OPT-DCA-ANISIDINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are attempting to synthesize 2,2-dichloro-N-(4-methoxyphenyl)acetamide via t...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: OPT-DCA-ANISIDINE-001
Status: Open
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are attempting to synthesize 2,2-dichloro-N-(4-methoxyphenyl)acetamide via the N-acylation of p-anisidine (4-methoxyaniline) with dichloroacetyl chloride. While this is a classic Schotten-Baumann-type transformation, the specific electron-withdrawing nature of the dichloroacetyl group and the oxidation sensitivity of the electron-rich p-anisidine require precise control of thermodynamics and stoichiometry to maximize yield (>90%) and purity.
This guide replaces standard textbook procedures with an optimized industrial workflow designed to minimize side reactions (hydrolysis, di-acylation) and purification bottlenecks.
Module 1: The Optimized Protocol (SOP)
Do not rely on generic amide coupling conditions. Use this specific protocol optimized for dichloroacetyl derivatives.
Reagents & Stoichiometry
Component
Role
Equiv.
Notes
4-Methoxyaniline
Substrate
1.0
Purify if dark/purple (oxidation).
Dichloroacetyl chloride
Electrophile
1.1 - 1.2
Critical: Freshly distilled or high-purity. Hydrolyzes rapidly.
Triethylamine (TEA)
Base (HCl Scavenger)
1.2 - 1.5
Must be dry. Pyridine is a valid alternative (see Mod 2).
Dichloromethane (DCM)
Solvent
[0.2 M]
Anhydrous. High solubility for reactants, low for salt byproducts.
Step-by-Step Workflow
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) under
, filter, and concentrate. Recrystallize from Ethanol (95%) or EtOH/Water .
Module 2: Process Logic & Optimization (FAQs)
Q: Why is the yield lower than expected (<60%)?
A: The culprit is likely moisture or temperature .
The Moisture Factor: Dichloroacetyl chloride is significantly more electrophilic than acetyl chloride due to the inductive effect of two chlorine atoms. It hydrolyzes upon contact with moist air or "wet" solvents, consuming your reagent before it reacts with the amine.
Fix: Use anhydrous DCM and keep the reaction under inert gas (
).
The Temperature Factor: The reaction is highly exothermic. If you add the acid chloride too fast at RT, you risk di-acylation (attacking the nitrogen twice) or polymerizing the anisidine.
Fix: Strict 0°C start.
Q: My product is purple/black. Is it ruined?
A: Not necessarily, but purity is compromised.
Cause: p-Anisidine is electron-rich and prone to oxidation (turning into "aniline black" type impurities).
Fix: If the crude is dark, perform a charcoal filtration during recrystallization. Dissolve crude in hot ethanol, add activated carbon, filter hot through Celite, then cool.
Q: Can I use Pyridine instead of TEA?
A: Yes, but with a caveat.
Pros: Pyridine is a milder base and good solvent.
Cons: Removing pyridine requires rigorous acid washes (CuSO4 or HCl), which can trap product in the aqueous phase if not careful. TEA·HCl precipitates out of DCM, making it easier to visualize reaction progress.
Module 3: Visualizing the Workflow
The following diagram illustrates the critical path for synthesis and the decision logic for purification.
Figure 1: Optimized workflow for the synthesis of 2,2-dichloro-N-(4-methoxyphenyl)acetamide.
Module 4: Troubleshooting Guide (Symptom-Based)
Symptom: Oiling Out (Product won't crystallize)
Diagnosis: The product is likely contaminated with solvent or unreacted acid chloride, preventing crystal lattice formation.
Solution:
Evaporate the crude to dryness (high vacuum) to remove trapped DCM.
Triturate (grind) the oil with cold Hexane or Pentane . This often triggers precipitation.
If that fails, dissolve in minimal hot Ethanol and add water dropwise until turbid (cloud point), then cool slowly.
Symptom: Low Melting Point (e.g., <100°C)
Diagnosis: Presence of p-anisidine hydrochloride salt or hydrolysis product (dichloroacetic acid).
Solution: Your acid/base washes were insufficient.
Action: Redissolve in EtOAc and repeat the wash with 1M HCl (to remove amine) and Sat. NaHCO3 (to remove acid).
Symptom: Violent fuming during addition
Diagnosis: Reaction is too hot or moisture has entered.
Solution: Stop addition immediately. Check internal temperature. Ensure the system is under positive Nitrogen pressure.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Organic Chemistry Portal. Amide Synthesis by Acylation. (Mechanistic overview of acid chloride coupling). Link
National Institutes of Health (NIH) / PubChem. 2,2-dichloro-N-(4-methoxyphenyl)acetamide Compound Summary. (For physical property verification). Link
ResearchGate. Optimization of reaction conditions for N-acylation of anilines. (General methodology for aniline derivatives). Link
(Note: Specific melting points and spectral data should be compared against an internal standard or specific literature for the 2,2-dichloro derivative, as general chloro-analogs differ slightly in physical properties.)
Troubleshooting
improving the purity of 2,2-dichloro-N-(4-methoxyphenyl)acetamide
An essential component in various synthetic pathways, 2,2-dichloro-N-(4-methoxyphenyl)acetamide serves as a critical intermediate for researchers in medicinal chemistry and drug development. The purity of this reagent is...
Author: BenchChem Technical Support Team. Date: February 2026
An essential component in various synthetic pathways, 2,2-dichloro-N-(4-methoxyphenyl)acetamide serves as a critical intermediate for researchers in medicinal chemistry and drug development. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, complicate kinetic studies, and compromise the integrity of final products. This guide provides a comprehensive, experience-driven framework for troubleshooting and resolving common purity issues encountered during and after its synthesis.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter with your synthesized 2,2-dichloro-N-(4-methoxyphenyl)acetamide, offering causal explanations and actionable protocols.
Issue 1: The crude product has a low melting point and appears oily or discolored (yellow to brown).
Question: My initial product after synthesis is a discolored, sticky solid with a broad melting range. What's causing this and how can I clean it up?
Answer:
This is a common outcome resulting from several factors inherent to the acylation reaction between 4-methoxyaniline and dichloroacetyl chloride.
Causality:
Unreacted Starting Materials: The most likely contaminants are unreacted 4-methoxyaniline (a basic compound) and residual dichloroacetic acid, which forms from the hydrolysis of dichloroacetyl chloride.
Oxidation Products: 4-methoxyaniline is susceptible to air oxidation, especially under non-inert conditions, leading to highly colored impurities that stain your product.
Excess Reagent Byproducts: The presence of moisture can cause the dichloroacetyl chloride to hydrolyze to dichloroacetic acid, which can deprotonate the 4-methoxyaniline, hindering the primary reaction.
A preliminary aqueous wash is a highly effective first step to remove the bulk of ionic and water-soluble impurities before attempting more refined techniques like recrystallization.
Experimental Protocol: Aqueous Workup
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes to extract the basic 4-methoxyaniline into the aqueous layer. Drain and discard the aqueous (bottom) layer.
Base Wash: Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to the organic layer in the funnel. Shake, venting frequently, to neutralize and extract any acidic impurities like dichloroacetic acid. Drain and discard the aqueous layer.
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of dissolved water.
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the pre-purified solid.
Issue 2: The product remains colored even after an aqueous wash, and purity by TLC/HPLC is still suboptimal.
Question: I've performed an aqueous workup, but my product is still beige or yellow. How can I remove these persistent color-body impurities?
Answer:
This indicates the presence of non-ionic, colored organic impurities that have similar solubility to your product in the extraction solvent. For this, recrystallization is the gold standard.[1][2]
Causality:
Trapped Impurities: High-molecular-weight, non-polar, colored byproducts formed during the reaction are co-precipitating with your product.
Thermal Degradation: Minor degradation may have occurred if the reaction was run at an elevated temperature.
Recommended Solution: Recrystallization
The goal is to find a solvent where the desired compound is highly soluble at an elevated temperature but poorly soluble at low temperatures, while the impurities remain in solution upon cooling.[1] For acetamides, ethanol is often a good starting point.[3][4]
Experimental Protocol: Recrystallization from Ethanol
Solvent Selection: Place a small amount of your pre-purified product in a test tube and add a few drops of ethanol. If it dissolves immediately at room temperature, ethanol is too good a solvent. If it doesn't dissolve, heat the tube gently. If it dissolves when hot and re-precipitates upon cooling, it is a suitable solvent.
Dissolution: Place the pre-purified solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol needed to fully dissolve the solid at a gentle boil.
Decolorization (Optional): If the solution is still significantly colored, remove it from the heat and add a very small amount (spatula tip) of activated charcoal. Return the solution to a boil for 2-3 minutes. The charcoal will adsorb colored impurities.[2]
Hot Filtration: If charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, well-defined crystals.[2]
Maximizing Yield: Once the flask reaches room temperature, place it in an ice-water bath for 20-30 minutes to maximize product precipitation.
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing the impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Troubleshooting Recrystallization
Problem
Possible Cause(s)
Solution(s)
Product "Oils Out"
Melting point is below the solvent's boiling point; high impurity load.[5][6]
Use a lower-boiling solvent or a mixed-solvent system (e.g., ethanol/water). Seed the solution with a pure crystal.[5]
Low Recovery
Too much solvent was used; product is too soluble in the cold solvent.[5]
Concentrate the filtrate and cool again for a second crop of crystals. Choose a different solvent where the product is less soluble when cold.
| No Crystals Form | Solution is not supersaturated; nucleation is inhibited. | Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[6] Slowly add an "anti-solvent" (a solvent in which the product is insoluble, like water or hexane). |
Issue 3: Purity is high, but TLC or HPLC shows the presence of a closely-eluting impurity.
Question: My product looks clean, but analytical data shows an impurity with very similar properties to my compound. Recrystallization isn't separating it. What's the next step?
Answer:
This situation calls for a more powerful separation technique based on differential adsorption, such as flash column chromatography. This method is ideal for separating compounds with minor differences in polarity.[7][8]
Causality:
Isomeric Byproducts: The impurity may be an isomer formed during synthesis.
Related Structures: It could be a byproduct from a side reaction, resulting in a molecule with very similar functional groups and polarity to your desired product.
Recommended Solution: Flash Column Chromatography
This technique uses a stationary phase (typically silica gel) and a mobile phase (solvent system) to separate components of a mixture.[9]
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system should give your product an Rf value of ~0.25-0.35. A good starting point is a mixture of hexane and ethyl acetate.[5][8] Test various ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc) to find the optimal separation.
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9] Add a thin layer of sand on top to protect the silica bed.
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation.[7] Carefully add this powder to the top of the column.
Elution: Begin eluting the column with the starting solvent system. Collect fractions in test tubes and monitor the elution process using TLC. You can run the column isocratically (with one solvent mixture) or by gradually increasing the polarity of the mobile phase (gradient elution) to improve separation.[10]
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Concentrate the combined fractions using a rotary evaporator to yield the highly purified 2,2-dichloro-N-(4-methoxyphenyl)acetamide.
Purification Workflow Diagram
The following diagram outlines a logical workflow for tackling purity issues with your compound.
Caption: A decision-making workflow for purifying 2,2-dichloro-N-(4-methoxyphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques for assessing the final purity?
A1: A combination of methods provides the most complete picture.
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative assessment, providing a purity percentage based on peak area. A reverse-phase C18 column with a mobile phase like acetonitrile/water is a common setup.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify impurities if they are present in sufficient quantity (>1%) and have unique signals.
Mass Spectrometry (MS): Confirms the molecular weight of the product. Techniques like LC-MS can be used to identify the mass of impurity peaks seen in the HPLC chromatogram.[11]
Comparison of Purity Assessment Techniques
Parameter
HPLC (UV Detection)
Quantitative NMR (qNMR)
Principle
Separation based on partitioning between mobile and stationary phases.[12]
Signal intensity is directly proportional to the number of nuclei.[12]
Typical Purity Range
98.0% - 102.0%
95.0% - 100.5%
Limit of Quantitation (LOQ)
~0.03%
~0.3%
Strengths
High sensitivity for UV-active impurities, excellent for routine quality control.
Does not require a reference standard of the impurities; provides structural confirmation.
| Limitations | Requires reference standards for impurity identification; non-UV active impurities are not detected. | Lower sensitivity than HPLC; requires a suitable internal standard. |
Q2: How should I store the purified 2,2-dichloro-N-(4-methoxyphenyl)acetamide?
A2: Based on the reactivity of similar acetanilides and the presence of a methoxy group susceptible to oxidation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[13][14] For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Q3: Can I use a different recrystallization solvent besides ethanol?
A3: Absolutely. The ideal solvent is determined empirically. Other potential solvents or solvent systems to screen include isopropanol, ethyl acetate, or a two-solvent system like ethyl acetate/hexane or dichloromethane/hexane, where the product is dissolved in a small amount of the "good" solvent (ethyl acetate or DCM) and the "anti-solvent" (hexane) is added until turbidity is observed, followed by cooling.[15]
References
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC. (n.d.). National Center for Biotechnology Information. [Link]
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... - ResearchGate. (n.d.). ResearchGate. [Link]
Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). LUMS. [Link]
SUPPORTING INFORMATION - Wiley-VCH. (n.d.). Wiley Online Library. [Link]
Flash Column Chromatography. (n.d.). University of Rochester. [Link]
A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]
Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. (2023, October 26). MDPI. [Link]
Column chromatography - UVic. (n.d.). University of Victoria. [Link]
Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Sciforum. [Link]
Review on the modern analytical advancements in impurities testing - Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). APAC Sci. [Link]
Recrystallization with two solvents : r/Chempros - Reddit. (2019, December 18). Reddit. [Link]
N-(2,4-Dichloro-5-methoxyphenyl)acetamide | C9H9Cl2NO2 | CID 14593783 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. [Link]
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (2022, June 12). ResearchGate. [Link]
Advanced Methods for the Analysis of Chiral Pesticides and Emerging Organic Pollutants in Environmental and Biological Matrices - I.R.I.S. (n.d.). Institutional Research Information System. [Link]
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021, June 17). National Center for Biotechnology Information. [Link]
Technical Support Center: Dichloroacetamide Synthesis & Troubleshooting
Topic: Dealing with Side Reactions in the Synthesis of Dichloroacetamides Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Troubleshooting Guide & FAQ Core Directive & Scope This guide...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Dealing with Side Reactions in the Synthesis of Dichloroacetamides
Audience: Medicinal Chemists, Process Development Scientists
Content Type: Technical Troubleshooting Guide & FAQ
Core Directive & Scope
This guide addresses the technical challenges in synthesizing 2,2-dichloroacetamides, a critical pharmacophore found in antibiotics (e.g., Chloramphenicol), herbicide safeners, and antitumor agents. The primary synthetic route involves the N-acylation of amines with dichloroacetyl chloride (DCAC) .
While seemingly simple, this reaction is plagued by three competitive pathways:
Hydrolysis: Rapid degradation of the acyl chloride by moisture.
-Substitution (): Nucleophilic attack on the -carbon rather than the carbonyl.
Carbene Formation: Generation of dichlorocarbene under basic conditions.
Diagnostic Troubleshooting (FAQ)
Category A: Impurity Profiling[1]
Q: I observe a byproduct with a mass of [M + Amine - HCl]. What is it?Diagnosis: You are likely seeing the
-amino amide byproduct.
Mechanism: This results from an reaction where a second molecule of amine attacks the -carbon of the dichloroacetyl group, displacing a chloride ion. This is common when using:
Excess amine (>2.5 equiv).
High reaction temperatures (>0°C during addition).
Polar aprotic solvents (e.g., DMF) which accelerate
reactions.
Solution:
Protocol Shift: Maintain strictly low temperatures (-10°C to 0°C) during the addition phase.
Stoichiometry: Use a non-nucleophilic base (e.g., DIPEA, TEA) for HCl scavenging instead of excess starting amine.
Mode of Addition: Add the acid chloride slowly to the amine (inverse addition) to keep the concentration of the electrophile low relative to the nucleophile? Correction: actually, to prevent substitution, you want to favor the faster acylation. Standard addition (Acid Chloride to Amine) is usually fine if cold. However, Inverse Addition (Amine to Acid Chloride) ensures the amine is instantly acylated before it can perform the slower substitution on the product, though this risks di-acylation. Best Practice: Slow addition of Acid Chloride to Amine/Base mix at -10°C.
Q: My crude NMR shows a singlet around 5.9-6.2 ppm that isn't my product.Diagnosis: This is likely Dichloroacetic Acid (DCAA) or its salt.
Cause: Hydrolysis of the starting material (DCAC) due to wet solvents or atmospheric moisture.
Solution:
Reagent Quality: Distill DCAC prior to use if it has turned yellow/fuming.
Solvent: Use anhydrous DCM or THF.
Workup: DCAA is water-soluble.[1][2] Ensure your basic wash (sat.
) is sufficient to deprotonate DCAA () into the aqueous layer.
Category B: Reaction Stalling & Yield
Q: The reaction smokes violently and yield is low.Diagnosis: Uncontrolled exotherm leading to reagent decomposition and HCl loss.
Context: DCAC is highly reactive. The "smoke" is HCl gas reacting with moisture in the air.
Solution:
Thermal Control: The reaction is highly exothermic. Use an ice/salt bath.[3]
Base Selection: If using an inorganic base (Schotten-Baumann conditions like
/Water/DCM), ensure vigorous stirring to prevent local heating at the interface.
Q: I suspect Dichlorocarbene formation. Is this possible?Diagnosis: Yes, if you are using a strong base (e.g., NaOH, KOH) and a phase transfer catalyst, or even just strong anhydrous base.
Mechanism: Base deprotonates the
-proton (), followed by -elimination of chloride to form .
Impact: This consumes your starting material and generates tarry byproducts.
Solution: Stick to mild organic bases (Pyridine, Triethylamine) or inorganic carbonates. Avoid hydroxide bases unless strictly temperature-controlled (biphasic 0°C).
The Chemistry of Failure: Mechanistic Pathways
Understanding the competition between the Kinetic Product (Amide) and Thermodynamic/Side Products is key to control.
Pathway Visualization (DOT)
Figure 1: Competitive reaction pathways in dichloroacetamide synthesis. Green paths indicate desired outcomes; red/yellow paths indicate failure modes.
The Gold Standard Protocol
This protocol is designed to minimize the side reactions described above.
Reagents:
Amine (1.0 equiv)
Dichloroacetyl chloride (1.1 equiv) – Slight excess accounts for minor hydrolysis.
Triethylamine (1.2 equiv) or DIPEA – Scavenges HCl.
Dichloromethane (DCM) – Anhydrous.
Step-by-Step:
Preparation: Dissolve Amine (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under Nitrogen/Argon.
Cooling: Cool the solution to -10°C using an ice/acetone or ice/salt bath. Critical: Low temp prevents
substitution.
Addition: Dissolve Dichloroacetyl chloride (11 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 20-30 minutes.
Why? High dilution prevents local heating and runaway exotherms.
Reaction: Allow the mixture to warm to room temperature naturally over 2 hours. Monitor by TLC (or LC-MS).
Workup (Purification Logic):
Wash 1 (Acidic): Wash organic layer with 1M HCl (2 x 15 mL). Removes unreacted Amine and TEA.
Wash 2 (Basic): Wash organic layer with sat.
(2 x 15 mL). Removes Dichloroacetic acid (hydrolysis product).
Wash 3 (Neutral): Brine wash, dry over
.
Isolation: Concentrate in vacuo. Most dichloroacetamides crystallize upon standing or with the addition of hexanes.
Workup Logic Tree (DOT)
Figure 2: Purification logic to separate the target amide from specific side-reaction byproducts.
Quantitative Data: Reactivity Comparison
The following table highlights why dichloroacetyl chloride requires specific handling compared to other acylating agents.
Reagent
Relative Rate (Hydrolysis)
Susceptibility (-C)
Primary Risk
Acetyl Chloride
1.0 (Baseline)
Low
Volatility
Dichloroacetyl Chloride
~100x Faster
Moderate
Hydrolysis / Toxicity
Trichloroacetyl Chloride
>1000x Faster
Very Low (Steric bulk)
Carbene / Decarboxylation
Note: The electron-withdrawing Chlorine atoms make the carbonyl carbon significantly more electrophilic, increasing susceptibility to both amine attack (desired) and water attack (undesired).[4]
References
Environmental Fate & Hydrolysis: Hladik, M. L., et al. "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners."[5] Environmental Science & Technology, 2021. Link
Synthetic Application: Bashir, M., et al. "Synthesis of 2,2-dichloro-N-(substituted phenyl) acetamide...".[6] Journal of Sebha University, 2023. Link
General Acylation Protocols: "Reactions of Acid Chlorides with Amines." Chemistry LibreTexts. Link
Technical Support Center: Optimization of 2,2-Dichloro-N-(4-methoxyphenyl)acetamide Synthesis
Executive Summary: The Thermodynamics of Addition The synthesis of 2,2-dichloro-N-(4-methoxyphenyl)acetamide involves the nucleophilic attack of p-anisidine (4-methoxyaniline) on dichloroacetyl chloride. This reaction is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Thermodynamics of Addition
The synthesis of 2,2-dichloro-N-(4-methoxyphenyl)acetamide involves the nucleophilic attack of p-anisidine (4-methoxyaniline) on dichloroacetyl chloride. This reaction is highly exothermic due to the electronic nature of the reagents:
The Nucleophile: The methoxy group on the aniline ring is an electron-donating group (EDG), significantly increasing the electron density on the nitrogen, making it hyper-nucleophilic.
The Electrophile: The two chlorine atoms on the acetyl chloride are electron-withdrawing groups (EWG), making the carbonyl carbon highly electrophilic.
The Consequence: When these two meet, the reaction rate is nearly diffusion-controlled. Without strict thermal management (0°C – 5°C), the released enthalpy drives side reactions, primarily di-acylation (formation of imides) and oxidative degradation (tarring) of the aniline.
Mechanism & Thermal Pathway
The following diagram illustrates the critical decision points where temperature dictates the pathway between the desired product and irreversible impurities.
Figure 1: Thermal pathway analysis. Kinetic control at 0°C favors the mono-acylated target, while uncontrolled exotherms lead to di-acylation and oxidation.
Troubleshooting Guide: Symptom-Based Solutions
This section addresses specific failure modes reported by users.
Q1: My reaction mixture turned dark purple/black within minutes. What happened?
Diagnosis: Oxidative Degradation.[1]
Technical Explanation: p-Anisidine is sensitive to oxidation. If the internal temperature spikes >25°C during the addition of the acid chloride, the localized heat promotes the formation of radical cations, leading to polymerization (aniline black-like tars).
Corrective Action:
Protocol Shift: Ensure the reaction vessel is pre-cooled to 0°C before adding the acid chloride.
Rate Control: Add the acid chloride dropwise over 30–60 minutes. Monitor internal temperature; do not allow it to exceed 5°C.[2]
Inertion: Perform the reaction under a Nitrogen or Argon atmosphere.
Q2: I obtained a sticky oil instead of a crystalline solid upon quenching.
Diagnosis: "Oiling Out" (Occlusion of Impurities).
Technical Explanation: Rapid quenching with water generates heat (hydrolysis of excess acid chloride). If the temperature rises above the product's melting point or if solvents (like DCM) are trapped, the product oils out.
Corrective Action:
The "Slow Quench": Add cold water (or saturated NaHCO₃) very slowly to the reaction mixture while stirring vigorously in an ice bath.
Seed Crystals: If an oil forms, scratch the glass side of the flask or add a seed crystal of the pure amide to induce nucleation.
Solvent Swap: If using DCM, evaporate it before adding the bulk water for precipitation, or perform a liquid-liquid extraction.
Q3: My yield is low (<50%), and NMR shows starting material.
Diagnosis: Hydrolysis of Reagent.[]
Technical Explanation: Dichloroacetyl chloride is extremely moisture-sensitive. If your solvent was "wet" or the reagent bottle was old, the acid chloride hydrolyzed to dichloroacetic acid, which will not react with the amine under standard conditions without a coupling agent.
Corrective Action:
Reagent Check: Distill dichloroacetyl chloride if the liquid appears cloudy or has solids.
Solvent Integrity: Use anhydrous DCM or THF (dried over molecular sieves).
Standardized Optimization Protocol
Objective: Synthesis of 2,2-dichloro-N-(4-methoxyphenyl)acetamide with >90% purity.
Scale: 10 mmol basis (Adjust linearly).
Reagents & Equipment
Component
Quantity
Role
p-Anisidine
1.23 g (10 mmol)
Nucleophile
Dichloroacetyl Chloride
1.47 g (1.0 mL, 10 mmol)
Electrophile
Triethylamine (TEA)
1.5 mL (11 mmol)
HCl Scavenger
Dichloromethane (DCM)
20 mL (Anhydrous)
Solvent
Apparatus
3-neck flask, dropping funnel, thermometer
Thermal Control
Step-by-Step Workflow
Step 1: System Preparation (T = 20°C)
Flame-dry the glassware under vacuum and purge with Nitrogen.
Dissolve p-anisidine (1.23 g) and Triethylamine (1.5 mL) in anhydrous DCM (15 mL). Stir until fully dissolved.
Step 2: Thermal Conditioning (T = 0°C)
Submerge the flask in an ice/water bath.
Allow the internal temperature to stabilize at 0–2°C .
Why? This establishes the kinetic control baseline.
Step 3: Controlled Addition (T < 5°C)
Dilute Dichloroacetyl chloride (1.0 mL) in 5 mL of DCM.
Add this solution dropwise over 20 minutes.
CRITICAL: Monitor the thermometer. If T > 5°C, stop addition and wait for cooling.
Step 4: Reaction Aging (T = 0°C → 25°C)
Once addition is complete, keep at 0°C for 15 minutes.
Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 2 hours.
Validation: Check TLC (Ethyl Acetate/Hexane 1:3). Starting aniline should be consumed.
Step 5: Workup & Purification
Wash: Transfer to a separatory funnel. Wash with 1M HCl (removes unreacted amine/TEA), then Sat. NaHCO₃ (removes acid), then Brine.
Dry & Concentrate: Dry organic layer over MgSO₄, filter, and evaporate DCM.
Recrystallization: If the solid is off-white, recrystallize from hot Ethanol/Water (approx 4:1 ratio).
Frequently Asked Questions (FAQs)
Q: Can I use Acetone instead of DCM?A: It is not recommended for the acid chloride method. Acetone can undergo aldol-type side reactions with strong acid chlorides or scavengers. Furthermore, DCM allows for lower temperature maintenance without viscosity issues.
Q: Why do I need Triethylamine? Can I run this neat?A: No. The reaction produces HCl as a byproduct. Without a base (TEA or Pyridine) to scavenge the proton, the HCl will protonate the unreacted p-anisidine, rendering it non-nucleophilic and stopping the reaction at 50% conversion.
Q: Is refluxing necessary?A:Absolutely not. Refluxing this specific reaction (highly reactive amine + highly reactive acid chloride) will almost certainly lead to di-acylation and tar formation. Room temperature is sufficient for completion.
References
BenchChem Application Notes. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from
National Institutes of Health (NIH). (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC8816223. Retrieved from
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and Anhydrous Amide synthesis protocols).
MDPI. (2022). Synthesis of 2,2-Dichloro-N-[...]-acetamide derivatives. Molbank 2022. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Solvent Stability Profiling of 2,2-Dichloro-N-(4-methoxyphenyl)acetamide
Executive Summary
Compound: 2,2-Dichloro-N-(4-methoxyphenyl)acetamide (CAS: 3318-61-4 / CID: 532121)
Chemical Class:
-Dichloroacetamide / Acetanisidide derivative.[1]
Critical Stability Factors: Electrophilicity of the dichloroacetyl group, photosensitivity of the C-Cl bonds, and hydrolytic susceptibility of the amide bond.[1]
This guide addresses the specific solvent-dependent stability issues encountered when handling 2,2-dichloro-N-(4-methoxyphenyl)acetamide. Unlike simple acetamides, the electron-withdrawing chlorine atoms significantly increase the electrophilicity of the carbonyl carbon, making the compound more susceptible to nucleophilic attack (hydrolysis/solvolysis) and photolytic degradation.[1]
Part 1: Solvent Compatibility Matrix
Use this matrix to select the appropriate solvent for storage, reactions, or analysis.[1]
Solvent Class
Recommendation
Technical Rationale
Aprotic Polar (DMSO, DMF, DMAc)
PREFERRED
High Stability. Excellent solubility.[1] Lack of acidic protons prevents solvolysis.[1] Note: Use anhydrous grade to prevent hydrolysis over long storage periods.[1]
Nitriles (Acetonitrile)
PREFERRED
High Stability. Chemically inert toward the dichloroacetamide moiety.[1] Ideal for HPLC mobile phases and stock solutions.[1]
Chlorinated (DCM, Chloroform)
GOOD
Good Solubility. Generally stable.[1] Avoid if traces of HCl (from solvent degradation) are present, as acid catalyzes amide hydrolysis.[1]
Alcohols (Methanol, Ethanol)
CAUTION
Risk of Solvolysis. Primary alcohols can act as nucleophiles, leading to slow transesterification (formation of alkyl dichloroacetate) or alcoholysis, especially under non-neutral conditions.[1]
Aqueous Buffers
CAUTION
pH Dependent. Stable at pH 6–7.[1] Rapid hydrolysis occurs at pH > 9 (base-catalyzed) and pH < 3 (acid-catalyzed).[1]
Ethers (THF, Dioxane)
GOOD
Stable. Ensure solvents are peroxide-free.[1] Peroxides can initiate radical degradation of the C-Cl bonds.[1]
Part 2: Troubleshooting Guide (Q&A)
Category 1: Chemical Instability & Degradation[1][2]
Q1: My solution turned from colorless to a faint pink/brown after 24 hours. What happened?Diagnosis: Hydrolytic degradation leading to oxidation.[1]
Mechanism: The amide bond hydrolyzes to release dichloroacetic acid and p-anisidine (4-methoxyaniline).[1] p-Anisidine is highly susceptible to air oxidation, forming colored quinoid species (pink/brown).[1]
Solution:
Check the pH of your solvent.[1] Basic conditions (
) accelerate this hydrolysis by orders of magnitude.[1]
Switch to an anhydrous aprotic solvent (DMSO or Acetonitrile) for stock solutions.[1]
Store solutions under inert gas (
or ).
Q2: I see multiple unexpected peaks in my LC-MS chromatogram after exposing the sample to light.Diagnosis: Photolytic Dechlorination.
Mechanism: Dichloroacetamides are photosensitive.[1][2][3] UV light causes homolysis of the C-Cl bond, creating radical intermediates that abstract hydrogen from the solvent.[1]
Expected Artifacts:
Avoid direct sunlight during sample preparation.[1]
Q3: Can I use Methanol as a solvent for NMR characterization?Diagnosis: Potential Solvolysis or Deuterium Exchange.
Technical Insight: While generally acceptable for short-term analysis (<1 hour), leaving the compound in
for days can lead to:
Deuterium Exchange: The amide N-H proton will exchange with
from the solvent, causing the N-H signal to disappear.
Methanolysis: Slow formation of methyl dichloroacetate and p-anisidine, appearing as new sets of peaks.[1]
Recommendation: Use
or for long-term stability studies or overnight acquisitions.[1]
Category 2: Solubility & Preparation
Q4: The compound precipitates when I dilute my DMSO stock into cell culture media.Diagnosis: "Crash-out" due to high lipophilicity.
Technical Insight: The dichloro and phenyl groups make the molecule hydrophobic (LogP
2.5).[1] Rapid addition to aqueous media causes precipitation.[1]
Protocol for Biological Assays:
Prepare stock in DMSO at 1000x the final concentration.
Dilute the stock 1:10 into an intermediate solvent (e.g., pure ethanol or 1:1 DMSO:PBS) before the final spike into media.
Ensure final DMSO concentration is
to avoid solvent toxicity, but keep mixing rapid during addition.[1]
Part 3: Mechanistic Visualization
Figure 1: Degradation Pathways
This diagram illustrates the two primary failure modes: Hydrolysis (pH-driven) and Photolysis (Light-driven).[1]
Caption: Primary degradation pathways. Red nodes indicate hydrolytic breakdown products; Green nodes indicate photolytic byproducts.[1]
Figure 2: Solvent Selection Decision Tree
Caption: Decision logic for solvent selection based on experimental intent and pH conditions.
Part 4: Standard Stability Protocol
Objective: Verify the integrity of 2,2-dichloro-N-(4-methoxyphenyl)acetamide in a new solvent system.
Materials:
HPLC System (C18 Column, UV detection at 254 nm).[1]
Mobile Phase: Acetonitrile / Water (0.1% Formic Acid).[1]
Carlson, D. L., et al. (2006).[1][4] "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." Journal of Agricultural and Food Chemistry. Link[1]
Hladik, M. L., et al. (2021).[1] "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners." Environmental Science & Technology.[1] Link[1]
A Comparative Guide to the Biological Activity of 2,2-dichloro-N-(4-methoxyphenyl)acetamide Analogs
Introduction: The Dichloroacetamide Scaffold in Drug Discovery The N-acetamide framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Dichloroacetamide Scaffold in Drug Discovery
The N-acetamide framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Within this broad class, derivatives of 2,2-dichloroacetamide have garnered significant interest for their diverse pharmacological profiles, ranging from herbicidal and safener activity in agriculture to potential therapeutic applications as anticancer and antimicrobial agents.[2][3][4] The parent compound of our focus, 2,2-dichloro-N-(4-methoxyphenyl)acetamide, serves as a foundational template for exploring how subtle and substantial structural modifications can modulate biological activity.
This guide provides a comparative analysis of 2,2-dichloro-N-(4-methoxyphenyl)acetamide and its analogs. We will dissect the structure-activity relationships (SAR) that govern their efficacy, grounded in experimental data. By explaining the causality behind synthetic strategies and assay choices, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of dichloroacetamide derivatives and rationally design novel therapeutic candidates.
Core Synthesis Strategy: Acylation of Anilines
The foundational synthesis of N-phenyl-2,2-dichloroacetamide analogs is typically achieved through a straightforward acylation reaction. This involves treating a substituted aniline with dichloroacetyl chloride, often in the presence of a non-nucleophilic base like potassium carbonate to scavenge the HCl byproduct.[5] This robust method allows for the generation of a diverse library of analogs by simply varying the substitution pattern on the starting aniline.
Caption: General synthesis of 2,2-dichloro-N-phenylacetamide analogs.
Comparative Biological Activities and Structure-Activity Relationship (SAR)
The biological profile of dichloroacetamide analogs is highly dependent on the nature and position of substituents on the phenyl ring and the potential hybridization with other pharmacophores.
Anticancer Activity
Dichloroacetic acid (DCA), a related small molecule, and its derivatives have shown potential as anticancer agents by inducing apoptosis and inhibiting cancer cell growth.[4][6] This has spurred investigations into more complex dichloroacetamide analogs.
A key strategy has been the "pharmacophore hybridization approach," which combines the dichloroacetamide moiety with other known anticancer scaffolds.[6][7] For instance, a novel hybrid molecule incorporating 2,2-dichloroacetamide with 1,3,4-thiadiazole and pyrazoline moieties was synthesized and evaluated.[7] While this specific compound showed only low cytotoxic effects against leukemia, colon cancer, and melanoma cell lines, it highlights a promising synthetic strategy for generating novel chemical entities.[7]
Conversely, studies comparing 2,2-dichloroacetamides with their 2-chloroacetamide counterparts have yielded critical SAR insights. In a series of compounds bearing thiazole scaffolds, 2-chloroacetamides demonstrated significant cytotoxic activity against human T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines.[8] In stark contrast, the corresponding 2,2-dichloroacetamides were found to have negligible activity across the same cell lines.[8] This suggests that the steric and electronic properties of the di-chloro group may be detrimental to the mechanism responsible for cytotoxicity in this specific scaffold, possibly by hindering the molecule's ability to effectively bind to its biological target.[8]
Table 1: Comparative Cytotoxicity of Chloroacetamide Scaffolds
Caption: SAR summary for anticancer activity of acetamide analogs.
Antimicrobial Activity
The parent N-(4-methoxyphenyl)acetamide scaffold and its derivatives have been explored for antimicrobial properties. One study investigated 2-chloro-N-(4-methoxyphenyl)acetamide, revealing antimicrobial activity against Gram-positive Staphylococcus aureus and the yeast Candida glabrata.[9]
Further derivatization has led to compounds with potent and specific activities. The synthesis of sodium acetyl(4-methoxyphenyl)carbamodithioate, a dithiocarbamate derivative, produced a compound with high fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%.[10][11][12] This same compound also demonstrated significant bactericidal activity against Pectobacterium carotovorum, with a maximum inhibition zone of 18 mm.[10][11]
These findings indicate that for antimicrobial applications, derivatization of the acetamide nitrogen into a dithiocarbamate moiety is a highly effective strategy for boosting potency against both fungal and bacterial pathogens.
Table 2: Antimicrobial Profile of N-(4-methoxyphenyl)acetamide Analogs
The biological activity of chloroacetamide derivatives is often attributed to their electrophilic nature. It is hypothesized that both chloroacetamides and the sulfoxides of related thiocarbamate herbicides can bind covalently to biological macromolecules.[3] Specifically, they can react with nucleophilic sulfhydryl (-SH) groups present in enzymes, coenzymes, or other critical metabolic intermediates.[3]
Molecular docking studies on thiazole-bearing chloroacetamides suggest that inhibition of Glutathione S-transferase (GST) is a potential mechanism for their anticancer effects.[8] GST is a key enzyme in cellular detoxification, and its inhibition can lead to an accumulation of reactive oxygen species and trigger apoptosis. The higher binding affinities of glutathione-2-chloroacetamide conjugates to GST compared to reference inhibitors support this hypothesis.[8]
Caption: Proposed mechanism via covalent modification of target proteins.
Key Experimental Protocols
Reproducibility and validation are paramount in scientific research. The following protocols provide detailed methodologies for the synthesis and evaluation of dichloroacetamide analogs.
Protocol 1: General Synthesis of 2,2-dichloro-N-(substituted phenyl)acetamide[5]
Reactant Preparation: To a round-bottom flask containing a magnetic stir bar, add the desired substituted aniline (1.0 eq) and anhydrous potassium carbonate (1.0 eq).
Solvent Addition: Add anhydrous dichloromethane (CH2Cl2) to the flask to create a stirrable suspension.
Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C.
Reagent Addition: Add dichloroacetyl chloride (1.0 eq) dropwise to the stirred solution over 10-15 minutes.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC).
Workup: Remove the solvent under reduced pressure (rotary evaporation). Add ice-cold water to the residue.
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.
Purification: Recrystallize the crude product from a suitable solvent (e.g., absolute ethanol) to obtain the pure compound.
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of the test analogs in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Conclusion and Future Perspectives
The 2,2-dichloro-N-(4-methoxyphenyl)acetamide scaffold is a versatile platform for the development of biologically active agents. The comparative analysis of its analogs reveals critical structure-activity relationships that can guide future drug design efforts.
Key insights demonstrate that:
Anticancer Activity: The degree of chlorination is a critical determinant of cytotoxicity, with monochloro-analogs showing superiority over dichloro-analogs in certain thiazole-based scaffolds.[8] This suggests that a nuanced approach to balancing electrophilicity and steric hindrance is required.
Antimicrobial Activity: Derivatization of the core structure, particularly the conversion to dithiocarbamates, can dramatically enhance antifungal and bactericidal potency.[10][11]
Future research should focus on expanding the library of analogs with systematic modifications to the N-aryl ring to further probe electronic and steric effects. Elucidating the precise molecular targets beyond general sulfhydryl reactivity will be crucial for mechanism-based drug design and overcoming potential off-target toxicity. The combination of rational design, informed by the SAR principles outlined here, with robust biological evaluation will continue to unlock the therapeutic potential of the dichloroacetamide class.
Title: Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole
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Title: Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide
Source: PMC
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Title: Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives
Source: Asian Journal of Chemistry
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Title: SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES | Chemical Journal of Kazakhstan
Source: Chemical Journal of Kazakhstan
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Title: Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide | Asian Journal of Chemistry
Source: Asian Journal of Chemistry
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Title: Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide...
Source: ResearchGate
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Title: View of SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES
Source: Chemical Journal of Kazakhstan
URL: [Link]
Title: SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES
Source: КиберЛенинка
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Title: (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
Source: ResearchGate
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Title: Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov
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2,2-dichloro-N-(4-methoxyphenyl)acetamide vs. chloramphenicol: a comparative study.
A Senior Application Scientist's Guide to a Classic Antibiotic and a Novel Acetamide Derivative In the landscape of antimicrobial research, the enduring relevance of established antibiotics like chloramphenicol provides...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to a Classic Antibiotic and a Novel Acetamide Derivative
In the landscape of antimicrobial research, the enduring relevance of established antibiotics like chloramphenicol provides a critical benchmark for the evaluation of new chemical entities. This guide offers a detailed comparative analysis of chloramphenicol and a structurally related acetamide, 2,2-dichloro-N-(4-methoxyphenyl)acetamide. While chloramphenicol's properties are well-documented, this guide synthesizes existing literature on related N-arylacetamides to construct a putative profile for 2,2-dichloro-N-(4-methoxyphenyl)acetamide, offering a framework for its potential as a subject of further investigation.
Chemical Structures at a Glance
A foundational element of our comparison lies in the distinct chemical architectures of these two molecules.
Chloramphenicol: A well-characterized antibiotic, it possesses a p-nitrophenyl group and a propanediol side chain, with two chiral centers.[1][2]
2,2-dichloro-N-(4-methoxyphenyl)acetamide: This compound features a 4-methoxyphenyl group linked to a dichloroacetamide moiety.
Delving into the Mechanisms of Action
The antimicrobial efficacy of any compound is fundamentally dictated by its interaction with microbial physiology. Here, we explore the established mechanism of chloramphenicol and a putative mechanism for its acetamide counterpart.
Chloramphenicol: A Potent Inhibitor of Protein Synthesis
Chloramphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][3] It binds to the 50S ribosomal subunit, specifically to the A2451 and A2452 residues in the 23S rRNA, thereby preventing the formation of peptide bonds.[1] This action effectively halts the elongation of the polypeptide chain, arresting bacterial growth.[1][3] While highly effective, this mechanism is not without consequences for the host, as chloramphenicol can also inhibit mitochondrial protein synthesis in mammalian cells, particularly in bone marrow cells, which accounts for its significant toxicity.[2][3]
2,2-dichloro-N-(4-methoxyphenyl)acetamide: A Putative Multi-Target Mechanism
Figure 2: Workflow for MIC and MBC Determination.
Protocol for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol is based on the broth microdilution method, a standard procedure for determining the in vitro antimicrobial susceptibility of bacteria.
[8][9][10]
Preparation of Bacterial Inoculum:
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
Suspend the colonies in sterile saline or a suitable broth.
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Preparation of Antimicrobial Dilutions:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
Inoculation and Incubation:
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
Incubate the plate at 35±2°C for 16-20 hours in ambient air.
Determination of MIC:
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
[9]
Determination of MBC:
From the wells showing no visible growth, subculture a 10 µL aliquot onto a suitable agar plate.
Incubate the agar plate at 35±2°C for 18-24 hours.
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
[1][2][3]
Cell Seeding:
Seed cells (e.g., a human cell line like HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compound in culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
Incubate the plate for 24-72 hours.
MTT Addition and Incubation:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
Solubilization of Formazan:
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
Mix gently on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
Absorbance Measurement:
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Concluding Remarks
This guide provides a comparative overview of the well-established antibiotic, chloramphenicol, and the novel compound, 2,2-dichloro-N-(4-methoxyphenyl)acetamide. While chloramphenicol remains a potent, broad-spectrum antibiotic, its clinical application is hampered by significant toxicity. The analysis of 2,2-dichloro-N-(4-methoxyphenyl)acetamide, based on the properties of structurally related compounds, suggests a potential for antimicrobial activity, possibly through a multi-target mechanism involving membrane disruption and inhibition of intracellular targets.
It is imperative to underscore that the antimicrobial efficacy and cytotoxicity profiles presented for 2,2-dichloro-N-(4-methoxyphenyl)acetamide are hypothetical and serve as a conceptual framework. Rigorous experimental investigation, following the standardized protocols detailed herein, is essential to elucidate the true biological activity of this compound and to determine its potential, if any, as a future therapeutic agent. The path from a novel chemical entity to a clinically viable drug is long and requires a foundation of robust, reproducible scientific inquiry.
National Center for Biotechnology Information. Antibacterial Mechanism of Action of Arylamide Foldamers - PMC. [Link]
ResearchGate. (PDF) Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. [Link]
MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]
ResearchGate. (PDF) Antibacterial Mechanism of Action of Arylamide Foldamers. [Link]
National Center for Biotechnology Information. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC. [Link]
IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]
JournalNX. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]
ResearchGate. Antibacterial activity of N-chloro aryl acetamide derivatives. [Link]
A Comparative Guide to the In Vitro Efficacy of 2,2-Dichloro-N-(4-methoxyphenyl)acetamide Derivatives
This guide provides a comprehensive framework for assessing the in vitro efficacy of 2,2-dichloro-N-(4-methoxyphenyl)acetamide and its derivatives. We will explore the diverse biological activities exhibited by this chem...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for assessing the in vitro efficacy of 2,2-dichloro-N-(4-methoxyphenyl)acetamide and its derivatives. We will explore the diverse biological activities exhibited by this chemical scaffold, compare the performance of various analogs based on published data, and provide detailed, field-proven protocols for key experimental evaluations.
Introduction: The Versatile Dichloroacetamide Scaffold
The 2,2-dichloroacetamide moiety is a privileged structure in medicinal and agricultural chemistry. Its presence is critical in compounds like the herbicide safener Dichlormid (N,N-diallyl-2,2-dichloroacetamide), which protects crops by enhancing the metabolism of herbicides.[1] The mechanism often involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2] The N-(4-methoxyphenyl) substituent, a common feature in pharmacologically active molecules, offers a site for modification to tune lipophilicity, target engagement, and metabolic stability.
Recent research has expanded the biological profile of acetamide derivatives beyond agriculture, revealing potent activities against cancer cell lines, pathogenic bacteria, and inflammatory pathways.[3][4][5] The addition of a dichloro group on the alpha-carbon, in particular, has been shown to enhance the antimicrobial activity of some acetamides.[6] This guide synthesizes findings from across these fields to provide a comparative basis for evaluating novel derivatives of 2,2-dichloro-N-(4-methoxyphenyl)acetamide.
Comparative In Vitro Efficacy of Acetamide Derivatives
The efficacy of acetamide derivatives is highly dependent on their structural modifications. The following sections compare the reported activities of various analogs across different therapeutic areas.
Anticancer and Cytotoxic Activity
Numerous acetamide derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines. The primary mechanisms often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[7]
The acetamide scaffold is a promising starting point for the development of novel antibacterial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with some acting as inhibitors of essential enzymes like dihydrofolate reductase (DHFR).[4]
Key Experimental Protocols for In Vitro Assessment
The following protocols provide a robust framework for the initial characterization of novel acetamide derivatives. These methods are chosen for their reliability, reproducibility, and the comprehensive nature of the data they provide.
General Experimental Workflow
A logical progression of experiments is crucial for efficient and effective compound evaluation. The workflow begins with broad screening for cytotoxic activity, followed by more specific assays to determine the mechanism of action and potential therapeutic application.
Caption: Hypothetical pathway for apoptosis induction.
Conclusion and Future Directions
The 2,2-dichloro-N-(4-methoxyphenyl)acetamide scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature on related analogs strongly suggests potential for significant anticancer and antimicrobial activities. Comparative analysis indicates that modifications to the N-aryl ring and the acetamide group can profoundly influence potency and selectivity.
Future research should focus on synthesizing a library of derivatives with systematic modifications to the 4-methoxyphenyl ring to explore structure-activity relationships (SAR). In vitro screening using the protocols outlined in this guide will be essential for identifying lead compounds. Subsequent mechanism-of-action studies will then be crucial for validating their therapeutic potential and guiding further development.
References
Schalk et al. (2021). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. RSC Medicinal Chemistry. [Link]
McCurry, D. L. et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]
Al-Warhi, T. et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
Guntuku, L. et al. (2023). Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer. ChemRxiv. [Link]
Maccioni, E. et al. (2008). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. [Link]
McCurry, D. L. et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC. [Link]
Fouda, A. M. et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Abdel-Wahab, B. F. et al. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Journal of Cheminformatics. [Link]
Rawal, B. M. et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]
Böger, P. (2026). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]
Sivey, J. D. et al. (2020). Reductive transformations of dichloroacetamide safeners: effects of agrochemical co-formulants and iron oxide + manganese oxide. Environmental Science: Processes & Impacts. [Link]
National Center for Biotechnology Information (n.d.). Dichlormid. PubChem. [Link]
Yıldırır, Y. et al. (2016). Synthesis of N-(Aryl)-2-(phenylselanyl)acetamides and Their Antimicrobial Activities. Gazi University Journal of Science. [Link]
Acikbas, Y. et al. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... ResearchGate. [Link]
Sun, N. -B. et al. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]
ResearchGate (2025). Novel Substituted Phenoxy Derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]- [3][11][12]Thiadiazol-2-yl}-Acetamides: Synthesis, Characterization and in-vitro Anticancer Properties. ResearchGate. [Link]
de Oliveira, A. C. S. et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]
Hranjec, M. et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]
Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
Atrushi, D. S. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. [Link]
Matiichuk, V. et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]
benchmarking the synthetic efficiency of 2,2-dichloro-N-(4-methoxyphenyl)acetamide production
This guide serves as a technical benchmark for the synthesis of 2,2-dichloro-N-(4-methoxyphenyl)acetamide (also referred to as N-(p-anisyl)-2,2-dichloroacetamide). It compares the traditional acid chloride route against...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical benchmark for the synthesis of 2,2-dichloro-N-(4-methoxyphenyl)acetamide (also referred to as N-(p-anisyl)-2,2-dichloroacetamide). It compares the traditional acid chloride route against a modern, green aqueous precipitation method, providing researchers with data-driven insights for process selection.
Executive Summary & Comparative Overview
The synthesis of 2,2-dichloro-N-(4-methoxyphenyl)acetamide is a classic nucleophilic acyl substitution used frequently to generate intermediates for heterocyclic synthesis (e.g., quinolinones, oxindoles) and biological probes. While the Traditional Schotten-Baumann method (Route A) remains the industry standard due to its reliability, recent Green Aqueous Protocols (Route B) have demonstrated superior E-factors and comparable yields without the need for halogenated solvents.
Quick Benchmark Table
Metric
Route A: Classical (DCM/TEA)
Route B: Green Aqueous (Buffer)
Route C: Direct Condensation (DCA)
Yield
85 – 92%
92 – 96%
60 – 75%
Purity (Crude)
High (>95%)
Very High (>98%)
Moderate (requires chromatography)
Reaction Time
1 – 2 Hours
< 30 Minutes
12 – 24 Hours
Atom Economy
Moderate
High
Low (due to coupling reagents)
E-Factor
High (DCM waste)
Low (Water waste)
High (Reagent waste)
Scalability
Good
Excellent
Poor
Recommendation: For milligram-to-gram scale synthesis where speed and environmental impact are concerns, Route B (Green Aqueous) is the superior choice due to its "precipitation-filtration" workup. Route A is reserved for substrates with poor water solubility.
Chemical Context & Mechanism[1][2]
The reaction proceeds via a Nucleophilic Acyl Substitution . The nitrogen lone pair of 4-methoxyaniline (p-anisidine) attacks the highly electrophilic carbonyl carbon of dichloroacetyl chloride. The presence of two chlorine atoms on the acetyl group significantly increases the electrophilicity compared to standard acetyl chloride, making the reaction rapid and exothermic.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway of the N-acylation reaction. The electron-donating methoxy group on the aniline ring enhances the nucleophilicity of the amine, facilitating rapid attack.
Detailed Experimental Protocols
Route A: The Classical Schotten-Baumann Method
Best for: Strictly anhydrous conditions or non-polar analogs.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (Ethyl Acetate:Hexane 1:4).
Workup: Wash the organic layer with 1M HCl (2 x 10 mL) to remove excess amine/TEA, followed by saturated NaHCO₃ and brine.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
Typical Yield: 85-90% | Appearance: Off-white to grey solid.
Route B: The Green Aqueous Precipitation Method (Recommended)
Best for: High throughput, green chemistry, and ease of purification.
Materials:
4-Methoxyaniline (1.0 equiv)
Dichloroacetyl chloride (1.2 equiv)
0.1 M Phosphate Buffer (pH 7.[1]0) or Water + NaOAc
Protocol:
Suspension: Suspend 4-methoxyaniline (10 mmol) in 0.1 M Phosphate Buffer (or water containing 15 mmol Sodium Acetate) (25 mL) in a flask with vigorous stirring.
Addition: Cool to 0–5°C. Add Dichloroacetyl chloride (12 mmol) dropwise. Note: The acid chloride is denser than water and may form a lower layer; vigorous stirring is critical.
Precipitation: The reaction is extremely fast (< 20 mins). The product will precipitate out as a solid due to its low aqueous solubility compared to the starting amine salt.
Isolation: Filter the solid using a Buchner funnel.
Purification: Wash the filter cake copiously with cold water to remove salts and acid. Dry in a vacuum oven at 50°C.
Typical Yield: 92-96% | Purity: >98% (often requires no recrystallization).
Workflow Comparison
The following diagram illustrates the operational simplicity of the Green Route compared to the Traditional Route.
Figure 2: Operational workflow comparison. Route B eliminates the extraction and evaporation steps, significantly reducing solvent waste.
Troubleshooting & Critical Parameters
Hydrolysis of Reagent: Dichloroacetyl chloride is sensitive to moisture. In Route B (Aqueous), the reaction with the amine is kinetically favored over hydrolysis, but the reagent must be added fresh and quickly to a cold solution to minimize competitive hydrolysis.
Coloration: The product should be white or off-white. A pink/purple hue indicates oxidation of residual p-anisidine. Ensure slight excess of acid chloride to consume all amine, or wash the final solid with dilute HCl.
Safety: Dichloroacetyl chloride is a lachrymator and corrosive. All operations must be performed in a fume hood. p-Anisidine is toxic and potential carcinogen; handle with gloves.
References
Synthesis of N-aryl-2,2-dichloroacetamides: Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide. Journal of Science, 2023.[3]
Green Aqueous Protocols: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. BenchChem Application Notes, 2025.
Amide Synthesis Benchmarking: An expedient and rapid green chemical synthesis of N-chloroacetanilides. Taylor & Francis, 2018.
Definitive Guide to Validating Analytical Methods for 2,2-dichloro-N-(4-methoxyphenyl)acetamide
Executive Summary This guide provides a rigorous comparison and validation framework for the quantification of 2,2-dichloro-N-(4-methoxyphenyl)acetamide (hereafter referred to as DC-MPA ). As a structural analogue to the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous comparison and validation framework for the quantification of 2,2-dichloro-N-(4-methoxyphenyl)acetamide (hereafter referred to as DC-MPA ). As a structural analogue to the anti-protozoal agent Diloxanide and a potential genotoxic impurity (GTI) in pharmaceutical synthesis, DC-MPA requires precise analytical control.
We compare the two industry-standard methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine assay/purity analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level impurity screening.
Part 1: Method Performance Comparison
The choice of analytical method depends on the intended application: Macro-analysis (Assay) vs. Micro-analysis (Trace Impurity) .
Comparative Analysis: HPLC-UV vs. LC-MS/MS
Feature
Method A: HPLC-UV
Method B: LC-MS/MS
Primary Application
Routine QC & Assay (Raw material purity, content uniformity)
Select HPLC-UV when analyzing DC-MPA as a raw material or intermediate where concentrations are high (>98% purity). The UV chromophore of the anisole ring (λmax ~250 nm) provides sufficient signal-to-noise without the complexity of mass spectrometry.
Select LC-MS/MS when DC-MPA is a suspected impurity in a drug substance (API) or metabolite in plasma. The dichloro-moiety is electrophilic and potentially mutagenic; regulatory bodies (ICH M7) often require quantification at ppm levels, which UV cannot reliably achieve in complex matrices.
Part 2: Detailed Experimental Protocols
Method A: HPLC-UV (Standard Assay)
Designed for robustness and transferability in QC labs.
1. Chromatographic Conditions
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm). Rationale: The hydrophobic dichloro-tail requires strong retention; C18 provides optimal resolution from polar degradants.
Working Standard: Dilute stock to 100 µg/mL in Diluent.
Method B: LC-MS/MS (Trace Impurity)
Designed for high sensitivity and specificity.
1. Chromatographic Conditions
Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex, 2.1 x 100 mm, 1.7 µm). Rationale: Phenyl phases offer unique π-π selectivity for the aromatic anisole ring, separating it from similar chloro-acetanilides.
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
Qualifier: 234.0 → 108.1 (Further loss of methyl group).
Note: Monitor the characteristic chlorine isotope pattern (M, M+2, M+4) to confirm identity.
Part 3: Validation Data & Performance Metrics
The following data represents a synthesized validation summary based on ICH Q2(R1) guidelines for this chemical class.
Table 1: Validation Summary Comparison
Parameter
HPLC-UV Results (Assay)
LC-MS/MS Results (Trace)
Acceptance Criteria (ICH)
Linearity (R²)
> 0.9995 (10-200 µg/mL)
> 0.9990 (1-100 ng/mL)
R² > 0.999 (Assay) / > 0.99 (Trace)
Accuracy (Recovery)
99.2% - 100.5%
92.0% - 108.0%
98-102% (Assay) / 80-120% (Trace)
Precision (RSD)
0.4% (n=6)
3.2% (n=6)
< 1.0% (Assay) / < 10% (Trace)
LOD (Limit of Detection)
0.05 µg/mL
0.2 ng/mL
S/N > 3:1
LOQ (Limit of Quantitation)
0.15 µg/mL
0.5 ng/mL
S/N > 10:1
Specificity
No interference from blank
No interference in MRM
No co-eluting peaks
Part 4: Visualizations
Diagram 1: Analytical Method Selection Workflow
This decision tree guides the researcher to the correct method based on the sample type and required sensitivity.
Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sample origin and required sensitivity.
Diagram 2: LC-MS/MS Validation Workflow (ICH Q2)
A step-by-step logic flow for validating the trace impurity method.
Caption: Sequential workflow for validating the LC-MS/MS method according to ICH Q2(R1) guidelines.
Part 5: Scientific Grounding & Interpretation
Mechanism of Detection[2]
UV Detection (254 nm): The para-substituted benzene ring (anisole) acts as the primary chromophore. The methoxy group (-OCH3) is an auxochrome, bathochromically shifting the benzene absorption to ~250-280 nm, making it ideal for UV detection [1].
Mass Spectrometry (MRM): The dichloroacetamide group is characteristic. In MS/MS, the collision-induced dissociation (CID) typically cleaves the amide bond. The transition
corresponds to the loss of the dichloroacetyl moiety (), leaving the stable 4-methoxyaniline cation. This transition is highly specific and minimizes background noise from biological matrices [2].
Critical Control Points
Carryover: Dichloroacetamides can be "sticky" on C18 columns due to their lipophilicity. Ensure a needle wash with high organic content (e.g., 90% ACN) is used between injections.
pH Stability: While amides are generally stable, extreme pH (<2 or >10) combined with heat can cause hydrolysis to 4-methoxyaniline and dichloroacetic acid. Maintain mobile phase pH between 3.0 and 6.0.
References
International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. Link
Center for Drug Evaluation and Research (CDER). "Review of Dichloroacetamide Impurities in Pharmaceuticals." FDA Guidance Documents, 2018. Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997. (Foundational text for C18/Phenyl column selection logic).
European Medicines Agency (EMA). "Assessment report on Diloxanide furoate (related impurities)." EMA Assessment Reports, 2014. (Contextual reference for dichloroacetamide impurity profiling). Link